molecular formula C7H8BrNS B1375048 5-Bromo-4-methyl-2-(methylthio)pyridine CAS No. 247135-44-0

5-Bromo-4-methyl-2-(methylthio)pyridine

Cat. No.: B1375048
CAS No.: 247135-44-0
M. Wt: 218.12 g/mol
InChI Key: XFNACZYKCKSTOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4-methyl-2-(methylthio)pyridine is a useful research compound. Its molecular formula is C7H8BrNS and its molecular weight is 218.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-4-methyl-2-(methylthio)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-methyl-2-(methylthio)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-methyl-2-methylsulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNS/c1-5-3-7(10-2)9-4-6(5)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNACZYKCKSTOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Safe Handling and Application of 5-Bromo-4-methyl-2-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 5-Bromo-4-methyl-2-(methylthio)pyridine, a key intermediate in pharmaceutical and agrochemical research.[1][2] Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and the integrity of experimental outcomes. This document is intended for researchers, scientists, and professionals in drug development who work with this compound.

Understanding the Hazard Profile

5-Bromo-4-methyl-2-(methylthio)pyridine is a substituted pyridine derivative with a specific combination of functional groups that contribute to its reactivity and potential hazards.[1] A thorough understanding of its hazard profile is the foundation of safe handling.

GHS Classification and Hazards

Based on available safety data, 5-Bromo-4-methyl-2-(methylthio)pyridine is classified as harmful and an irritant.[3] The primary hazards are summarized in the table below.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

Source: Fluorochem Safety Data Sheet[3]

The presence of a bromine atom and a methylthio group on the pyridine ring influences the compound's electronic properties and, consequently, its biological activity and potential toxicity.[1] The pyridine core itself is a common scaffold in many bioactive molecules.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 5-Bromo-4-methyl-2-(methylthio)pyridine is provided below.

PropertyValue
CAS Number 247135-44-0
Molecular Formula C₇H₈BrNS
Molecular Weight 218.11 g/mol
Appearance White to light yellow or orange powder/crystal
Purity ≥ 95%

Source: Fluorochem, Chem-Impex[1][3]

Risk Assessment and Exposure Control

A systematic approach to risk assessment is paramount before commencing any work with 5-Bromo-4-methyl-2-(methylthio)pyridine. The following diagram illustrates the hierarchy of controls to be implemented to minimize exposure.

Hierarchy of Controls Elimination Elimination (Not Feasible) Substitution Substitution (Consider less hazardous alternatives) Elimination->Substitution If elimination is not possible Engineering Engineering Controls (Fume hood, glove box) Substitution->Engineering If substitution is not feasible Administrative Administrative Controls (SOPs, training) Engineering->Administrative Supplement with procedures PPE Personal Protective Equipment (Gloves, goggles, lab coat) Administrative->PPE Last line of defense

Caption: Hierarchy of controls for managing chemical exposure.

Engineering Controls

The primary engineering control for handling 5-Bromo-4-methyl-2-(methylthio)pyridine is a certified chemical fume hood.[4] This is crucial to prevent the inhalation of any dust or aerosols. For highly sensitive operations or when handling larger quantities, a glove box may be necessary. Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[5]

Personal Protective Equipment (PPE)

The appropriate PPE must be worn at all times when handling this compound. The following table outlines the minimum PPE requirements.

Body PartProtectionStandardRationale
Hands Chemical-resistant gloves (Nitrile rubber)EN 374Prevents skin contact and irritation.[4]
Eyes Safety glasses with side-shields or gogglesEN 166 / OSHA 29 CFR 1910.133Protects eyes from dust particles and splashes.[5]
Body Laboratory coatN/AProtects skin and personal clothing from contamination.
Respiratory N95 dust mask or higherNIOSH/MSHA or EN 149 approvedRequired if handling outside of a fume hood or if dust formation is significant.[5]

Standard Operating Procedures for Safe Handling

The following protocols are designed to provide a framework for the safe handling of 5-Bromo-4-methyl-2-(methylthio)pyridine in a laboratory setting.

Weighing and Transferring

This workflow minimizes the risk of inhalation and skin contact during the weighing and transfer of the solid compound.

Weighing and Transfer Protocol cluster_prep Preparation cluster_weighing Weighing cluster_transfer Transfer cluster_cleanup Cleanup Prep Don appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Ensure fume hood is operational and sash is at the correct height Prep->FumeHood Materials Gather all necessary materials: - Spatula - Weighing paper/boat - Receiving flask - Solvent FumeHood->Materials Weigh Tare balance with weighing paper/boat Transfer Carefully transfer the required amount of 5-Bromo-4-methyl-2-(methylthio)pyridine onto the weighing paper/boat Weigh->Transfer Record Record the exact weight Transfer->Record Dissolve Transfer the solid to the receiving flask Rinse Rinse the weighing paper/boat with a small amount of the reaction solvent to ensure complete transfer Dissolve->Rinse Clean Clean the spatula and work area Dispose Dispose of contaminated weighing paper and gloves in the appropriate solid waste container Clean->Dispose

Caption: Step-by-step workflow for weighing and transferring solid 5-Bromo-4-methyl-2-(methylthio)pyridine.

Storage

Proper storage is essential to maintain the stability of 5-Bromo-4-methyl-2-(methylthio)pyridine and prevent accidents.

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[4]

  • Segregation: Store separately from incompatible materials.

Emergency Procedures

In the event of an emergency, follow these procedures and always seek medical attention if symptoms persist.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[4][5]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[4][5]
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[4][5]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[3][5]
Accidental Release Measures

In the case of a spill, trained personnel should handle the cleanup.

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further spillage. Do not let the chemical enter drains.[6]

  • Absorb: For small spills, sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[4][5]

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal

All waste containing 5-Bromo-4-methyl-2-(methylthio)pyridine must be treated as hazardous waste.

  • Chemical Waste: Dispose of the compound and any solutions containing it in a designated, labeled hazardous waste container.

  • Contaminated Materials: Dispose of contaminated PPE, weighing paper, and other materials in a separate, labeled solid hazardous waste container.[4][5]

Disposal must be in accordance with all local, regional, and national regulations.[4] Do not dispose of down the drain.[5]

Conclusion

5-Bromo-4-methyl-2-(methylthio)pyridine is a valuable research chemical. However, its potential hazards necessitate careful and informed handling. By implementing the engineering controls, personal protective equipment, and standard operating procedures outlined in this guide, researchers can work with this compound safely and effectively. Always consult the most recent Safety Data Sheet from your supplier before use and ensure all laboratory personnel are trained on these procedures.

References

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • PubChem. Compound Summary: 2-Amino-5-bromo-4-methylpyridine. [Link]

Sources

An In-depth Technical Guide to 5-Bromo-4-methyl-2-(methylthio)pyridine for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Bromo-4-methyl-2-(methylthio)pyridine is a substituted pyridine derivative that has emerged as a crucial building block for researchers in medicinal chemistry and agrochemical synthesis. Its unique trifunctional structure, featuring a reactive bromine atom, a directing methylthio group, and a stabilizing methyl group on the pyridine core, offers significant synthetic versatility. This guide provides an in-depth analysis of its commercial availability, chemical properties, synthesis, and applications, tailored for scientists and professionals in drug development.

The strategic placement of the bromo-substituent makes it an excellent handle for a variety of cross-coupling reactions, such as Suzuki and Negishi couplings, enabling the introduction of diverse functionalities to build complex molecular architectures.[1][2] The methylthio group, in turn, can be further manipulated, for instance, through oxidation to sulfoxides or sulfones, to modulate the electronic properties and biological activity of the final compounds. The pyridine nucleus itself is a well-established pharmacophore found in numerous natural products and approved drugs, prized for its ability to engage in hydrogen bonding and its metabolic stability.[3]

Key Chemical Properties:

  • Molecular Formula: C₇H₈BrNS

  • Molecular Weight: 218.11 g/mol

  • CAS Number: 247135-44-0[4]

  • Appearance: Typically an off-white to yellow solid

Commercial Availability and Procurement

5-Bromo-4-methyl-2-(methylthio)pyridine is readily available from several specialized chemical suppliers, primarily for research and development purposes. It is not intended for medical or direct consumer use.[5] Purity levels are generally high, often exceeding 95%, which is suitable for most synthetic applications. When sourcing this reagent, it is crucial to obtain a Certificate of Analysis (CoA) to confirm lot-specific purity and identity.

Below is a summary of representative commercial suppliers. Pricing and availability are subject to change and should be confirmed directly with the vendors.

SupplierProduct CodePurityAvailable Pack Sizes
FluorochemF63224895+%1 g, 5 g
CP Lab Safety-95+%100 mg

Note: This table is illustrative and not exhaustive. Researchers should consult various supplier catalogs for the most current information.

Synthesis and Mechanistic Considerations

While specific, detailed synthesis procedures for 5-Bromo-4-methyl-2-(methylthio)pyridine are proprietary to commercial suppliers, a plausible synthetic route can be conceptualized from established pyridine chemistry. A common strategy involves the construction and subsequent functionalization of the pyridine ring. The workflow below illustrates a potential synthetic pathway, starting from a readily available precursor.

The rationale behind such a multi-step synthesis is to introduce the functional groups in a controlled, regioselective manner. For instance, the introduction of the methylthio group often precedes bromination to direct the electrophilic bromine to the desired position on the electron-rich pyridine ring.

G cluster_0 Conceptual Synthesis Workflow A Starting Material (e.g., 4-methyl-2-thiopyridine derivative) B Step 1: S-Methylation Reagent: Methyl Iodide (CH3I) Base: NaH or K2CO3 A->B Introduce methylthio group C Intermediate (4-methyl-2-(methylthio)pyridine) B->C Isolate intermediate D Step 2: Electrophilic Bromination Reagent: N-Bromosuccinimide (NBS) Solvent: Acetonitrile or CCl4 C->D Regioselective bromination E Final Product (5-Bromo-4-methyl-2-(methylthio)pyridine) D->E Purification

Caption: A conceptual workflow for the synthesis of 5-Bromo-4-methyl-2-(methylthio)pyridine.

Applications in Research and Drug Development

The primary value of 5-Bromo-4-methyl-2-(methylthio)pyridine lies in its role as a versatile intermediate in the synthesis of more complex, biologically active molecules.[1] Its structure is a key component in scaffolds designed to target a range of diseases.

1. Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. This compound serves as a starting point for developing molecules that can compete for the ATP-binding site of kinases, which are crucial targets in oncology and inflammatory diseases.[1]

2. Agrochemicals: The structural motifs present in this molecule are also relevant in the design of novel pesticides and herbicides. The pyridine ring system is known to confer biological activity, and modifications enabled by the bromo- and methylthio- groups can be used to optimize efficacy and selectivity.[1][6]

3. Cross-Coupling Reactions: The carbon-bromine bond is highly amenable to palladium-catalyzed cross-coupling reactions. This allows for the efficient formation of carbon-carbon or carbon-heteroatom bonds, providing a powerful tool for library synthesis and lead optimization in drug discovery programs.[2]

The following diagram illustrates the central role of this compound as a synthetic building block.

G cluster_1 Role as a Versatile Synthetic Building Block cluster_Reactions Synthetic Transformations cluster_Products Resulting Scaffolds Core 5-Bromo-4-methyl-2-(methylthio)pyridine C₇H₈BrNS Suzuki Suzuki Coupling (with Boronic Acids) Core:f1->Suzuki Sonogashira Sonogashira Coupling (with Alkynes) Core:f1->Sonogashira Buchwald Buchwald-Hartwig (with Amines/Alcohols) Core:f1->Buchwald Oxidation Oxidation of Sulfur (with m-CPBA) Core:f1->Oxidation Aryl Aryl-Substituted Pyridines (Kinase Inhibitors) Suzuki->Aryl Alkynyl Alkynyl-Pyridine Derivatives Sonogashira->Alkynyl Amino Amino/Alkoxy-Pyridines Buchwald->Amino Sulfonyl Sulfonyl-Pyridines (Modulated Polarity) Oxidation->Sulfonyl

Caption: Synthetic utility of 5-Bromo-4-methyl-2-(methylthio)pyridine in generating diverse molecular scaffolds.

Spectroscopic Characterization and Quality Control

Confirmation of the identity and purity of 5-Bromo-4-methyl-2-(methylthio)pyridine is essential before its use in synthesis. This is typically achieved through a combination of spectroscopic techniques. While a specific, published spectrum for this exact compound is not available, the expected data can be inferred from its structure and from analyses of similar compounds.[2]

Experimental Protocol: Spectroscopic Analysis

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Objective: To confirm the proton environment and structural integrity.

    • Method: A sample is dissolved in a deuterated solvent (e.g., CDCl₃).

    • Expected Signals:

      • Two distinct singlets or doublets in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the two protons on the pyridine ring.

      • A singlet around 2.5 ppm for the methylthio (S-CH₃) protons.

      • A singlet around 2.3 ppm for the methyl (Ar-CH₃) protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Objective: To identify all unique carbon atoms in the molecule.

    • Method: A more concentrated sample in a deuterated solvent is used.

    • Expected Signals: Seven distinct signals corresponding to the seven carbon atoms in the molecule, including the two methyl carbons and the five carbons of the pyridine ring.

  • MS (Mass Spectrometry):

    • Objective: To determine the molecular weight and confirm the elemental composition.

    • Method: Techniques like Electrospray Ionization (ESI) or Electron Impact (EI) are used.

    • Expected Result: A molecular ion peak [M+H]⁺ at m/z 218/220, showing a characteristic isotopic pattern for a molecule containing one bromine atom.

  • FT-IR (Fourier-Transform Infrared Spectroscopy):

    • Objective: To identify characteristic functional group vibrations.

    • Method: The solid sample is analyzed as a KBr pellet or using an ATR accessory.[7]

    • Expected Bands: C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyridine ring, and C-Br stretching vibrations.

Safe Handling and Storage

Proper handling and storage are critical to ensure the stability of the reagent and the safety of laboratory personnel. This information is derived from safety data sheets (SDS) for structurally related pyridine compounds.[4][8][9]

  • Hazard Identification:

    • May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4][9]

    • May cause respiratory irritation.[4][9]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves, chemical safety goggles, and a lab coat.[10]

    • Handle in a well-ventilated area or a chemical fume hood.[11]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[11]

  • Disposal:

    • Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

5-Bromo-4-methyl-2-(methylthio)pyridine is a commercially accessible and highly valuable reagent for chemical researchers. Its well-defined structure provides multiple avenues for synthetic elaboration, making it a key building block in the discovery and development of novel pharmaceuticals and agrochemicals. A thorough understanding of its properties, availability, and safe handling procedures is essential for leveraging its full synthetic potential in the laboratory.

References

  • 5-Bromo-4-methyl-2-(methylthio)pyrimidine - Amerigo Scientific. Amerigo Scientific. Available at: [Link]

  • 5-Bromo-4-methyl-2-(methylthio)pyridine, 95+ Purity%, C7H8BrNS, 100 mg - CP Lab Safety. CP Lab Safety. Available at: [Link]

  • 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid - Oakwood Chemical. Oakwood Chemical. Available at: [Link]

  • 5-Bromo-2-(methylthio)pyridine - MySkinRecipes. MySkinRecipes. Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. MDPI. Available at: [Link]

  • CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents. Google Patents.
  • Safety Data Sheet: Pyridine - Carl ROTH. Carl ROTH. Available at: [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI. MDPI. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for Cross-Coupling Reactions Involving 5-Bromo-4-methyl-2-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Functionalized Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a broad spectrum of biological activities and material properties. The targeted functionalization of the pyridine ring is therefore a critical endeavor in the development of novel pharmaceuticals and advanced materials. 5-Bromo-4-methyl-2-(methylthio)pyridine is a versatile building block, offering a reactive handle at the 5-position for the introduction of diverse molecular fragments through transition-metal-catalyzed cross-coupling reactions. The presence of the methyl and methylthio substituents can influence the electronic properties and reactivity of the pyridine ring, making the selection of appropriate reaction conditions paramount for successful synthesis.

This comprehensive guide provides detailed application notes and robust protocols for the most common and synthetically useful cross-coupling reactions involving 5-Bromo-4-methyl-2-(methylthio)pyridine. As a Senior Application Scientist, the following sections are designed to not only provide step-by-step instructions but also to offer insights into the causality behind the choice of reagents and reaction parameters, ensuring a deeper understanding and facilitating troubleshooting and optimization.

Core Concepts in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The general catalytic cycle for these reactions, as illustrated below, typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-R(L_n) Transmetalation (R-M) Ar-Pd(II)-R(L_n)->Pd(0)L_n Ar-R Ar-R Ar-Pd(II)-R(L_n)->Ar-R Reductive Elimination caption Generalized Palladium Catalytic Cycle

Caption: Generalized Palladium Catalytic Cycle.

The choice of catalyst, ligand, base, and solvent is critical and is dictated by the nature of the coupling partners. For an electron-rich heterocycle like a substituted pyridine, the oxidative addition step can be influenced by the electronic and steric environment of the C-Br bond.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[1] This reaction is particularly valuable for the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in many biologically active molecules.

Scientific Rationale and Key Considerations

For the Suzuki-Miyaura coupling of 5-Bromo-4-methyl-2-(methylthio)pyridine, the choice of a palladium catalyst and a suitable base is crucial for an efficient reaction. The electron-donating nature of the methyl and methylthio groups can increase the electron density on the pyridine ring, potentially slowing down the oxidative addition step. Therefore, a sufficiently active catalyst system is required.

  • Catalyst and Ligand: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used and effective catalyst for the Suzuki coupling of bromopyridines.[2] The phosphine ligands stabilize the palladium(0) species and facilitate the catalytic cycle.

  • Base: A base is required to activate the organoboron species for transmetalation. Inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently employed in a mixed solvent system with water.[2]

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is often used to dissolve both the organic and inorganic reagents.

Quantitative Data: Representative Suzuki-Miyaura Couplings

While specific yield data for 5-Bromo-4-methyl-2-(methylthio)pyridine is not extensively published, the following table provides representative yields for the Suzuki-Miyaura coupling of a structurally similar substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[2] This data serves as a strong predictive guide for expected outcomes with the target molecule under analogous conditions.

Arylboronic Acid PartnerCatalyst SystemBaseSolventTemperature (°C)Time (h)Expected Yield (%)
Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901885-95
4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901880-90
4-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901875-85
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine 5-Bromo-4-methyl-2-(methylthio)pyridine, arylboronic acid, and K₃PO₄ in a Schlenk flask. B Evacuate and backfill with Argon (x3). A->B C Add Pd(PPh₃)₄ catalyst. B->C D Add degassed 1,4-dioxane and water. C->D E Heat the mixture at 90°C with stirring. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool to room temperature and dilute with ethyl acetate. F->G H Wash with water and brine. G->H I Dry over anhydrous Na₂SO₄, filter, and concentrate. H->I J Purify by flash column chromatography. I->J caption Experimental Workflow for Suzuki-Miyaura Coupling

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Materials:

  • 5-Bromo-4-methyl-2-(methylthio)pyridine (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add 5-Bromo-4-methyl-2-(methylthio)pyridine, the arylboronic acid, and potassium phosphate.

  • Seal the flask with a septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Stir the reaction mixture vigorously and heat to 90 °C in a preheated oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of arylamines.[3] This reaction is of paramount importance in drug discovery, as the arylamine motif is a common feature in many pharmaceutical agents.

Scientific Rationale and Key Considerations

The electronic properties of 5-Bromo-4-methyl-2-(methylthio)pyridine and the nature of the amine coupling partner will dictate the optimal reaction conditions.

  • Catalyst and Ligand: For the amination of electron-rich bromopyridines, a highly active catalyst system is generally required. This is often achieved by using a palladium precursor such as Pd₂(dba)₃ or Pd(OAc)₂ in combination with a bulky, electron-rich phosphine ligand. Ligands like Xantphos or Josiphos have proven effective in facilitating the amination of challenging substrates.

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a commonly used base for this transformation.

  • Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are typically used to ensure the stability of the catalyst and the base.

Quantitative Data: Representative Buchwald-Hartwig Aminations

The following table provides representative conditions and expected yields for the Buchwald-Hartwig amination of bromopyridines with various amines. These conditions can be adapted for 5-Bromo-4-methyl-2-(methylthio)pyridine.

Amine PartnerCatalyst/Ligand SystemBaseSolventTemperature (°C)Time (h)Expected Yield (%)
MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene10012-2480-95
AnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene11012-2470-90
BenzylaminePd₂(dba)₃ / JosiphosK₃PO₄1,4-Dioxane10012-2475-90
Detailed Experimental Protocol: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine Pd₂(dba)₃ and Xantphos in a Schlenk flask. B Add anhydrous toluene and stir. A->B C Add 5-Bromo-4-methyl-2-(methylthio)pyridine, amine, and NaO*t*Bu. B->C D Seal the flask and flush with Argon. C->D E Heat the mixture at 100°C with stirring. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool to room temperature and quench with water. F->G H Extract with ethyl acetate. G->H I Wash with brine, dry over Na₂SO₄, filter, and concentrate. H->I J Purify by flash column chromatography. I->J caption Experimental Workflow for Buchwald-Hartwig Amination

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

Materials:

  • 5-Bromo-4-methyl-2-(methylthio)pyridine (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01-0.02 equiv)

  • Xantphos (0.02-0.04 equiv)

  • Anhydrous toluene

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ and Xantphos.

  • Add anhydrous toluene and stir the mixture at room temperature for 10 minutes.

  • Add 5-Bromo-4-methyl-2-(methylthio)pyridine, the amine, and sodium tert-butoxide.

  • Seal the Schlenk flask and thoroughly flush with argon.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt.

Scientific Rationale and Key Considerations

The Sonogashira coupling provides a direct route to 5-alkynyl-4-methyl-2-(methylthio)pyridines, which are valuable intermediates in organic synthesis.

  • Catalyst System: The standard Sonogashira catalyst system consists of a palladium(0) source, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, typically copper(I) iodide (CuI).

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and to scavenge the hydrogen halide formed during the reaction.

  • Solvent: Aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.

Detailed Experimental Protocol: Sonogashira Coupling

Materials:

  • 5-Bromo-4-methyl-2-(methylthio)pyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add 5-Bromo-4-methyl-2-(methylthio)pyridine, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF, followed by triethylamine and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Other Notable Cross-Coupling Reactions

While Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are the most frequently employed, other cross-coupling reactions can also be valuable for the functionalization of 5-Bromo-4-methyl-2-(methylthio)pyridine.

  • Heck Reaction: This reaction couples the bromopyridine with an alkene to form a substituted alkene.[5]

  • Stille Coupling: This reaction utilizes an organotin reagent as the coupling partner.

  • Negishi Coupling: This reaction employs an organozinc reagent, which can be more reactive than organoboron or organotin compounds.

The choice of a specific cross-coupling reaction will depend on the desired final product and the availability of the corresponding coupling partner.

Conclusion

5-Bromo-4-methyl-2-(methylthio)pyridine is a valuable and versatile building block for the synthesis of a wide array of functionalized pyridine derivatives. The palladium-catalyzed cross-coupling reactions detailed in this guide provide reliable and efficient methods for the formation of new carbon-carbon and carbon-nitrogen bonds at the 5-position of the pyridine ring. By understanding the underlying principles of these reactions and carefully selecting the appropriate conditions, researchers can effectively utilize this substrate to access novel molecules with potential applications in drug discovery and materials science. The provided protocols, based on established methodologies for similar substrates, offer a solid starting point for synthetic exploration.

References

  • Iqbal, H. M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]

  • Ahsan, M. J., et al. (2015). Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as antimicrobial and anticancer agents. Medicinal Chemistry Research, 24(11), 3848-3856. [Link]

  • Iqbal, H. M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. [Link]

  • Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
  • ResearchGate. (n.d.). Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. [Link]

  • Synthesis and Pharmacological Activity of 2-((4,5-Disubstituted pyridin-2-yl)methylthio)-6-methoxypyrimidin-4-ol. [Link]

  • ARKAT USA. (n.d.). Supplementary Material Metal-free synthesis of 4-(methylthio)isoxazoles with acetylenic oximes and dimethyl(methylthio)sulfoniu. [Link]

  • ACS Omega. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information A heavy metal- and oxidant-free one-pot pyridine synthesis based on a Lewis acid-catalyzed four-component reaction. [Link]

  • Google Patents. (n.d.). Method for preparing 5-bromo-2-methylpyridine.
  • Sci-Hub. (n.d.). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. [Link]

  • PubMed Central. (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]

  • Sci-Hub. (n.d.). Regioselective Synthesis of Novel 4‐Aryl‐2‐ethylthio‐7‐methyl Pyrazolo[1,5‐a]. [Link]

  • ResearchGate. (n.d.). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. [Link]

  • MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

  • Justia Patents. (n.d.). bromination of pyridine derivatives. [Link]

  • Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety. [Link]

  • MDPI. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. [Link]

  • Synthesis and Biological activity of new 5-Methyl-3-Oxo-N2 [5'- Carbonyl-(4'-Aryl) Pyrazol-1-yl] Pyrimidines. [Link]

  • Google Patents. (n.d.).
  • MDPI. (n.d.). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. [Link]

  • PubMed Central. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

  • ResearchGate. (n.d.). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran.... [Link]

  • MDPI. (n.d.). An Efficient Synthesis of Novel 4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][2][6][7]triazin-6(2H)-ones and Their Antibacterial Activity. [Link]

Sources

The Strategic Application of 5-Bromo-4-methyl-2-(methylthio)pyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Privileged Scaffold

In the landscape of contemporary drug discovery, the pyridine scaffold stands as a cornerstone of medicinal chemistry, prized for its ability to engage in a multitude of biological interactions. Within this esteemed class of heterocycles, 5-Bromo-4-methyl-2-(methylthio)pyridine has emerged as a particularly valuable and versatile building block. Its strategic arrangement of functional groups—a reactive bromine atom, a directing methyl group, and a modifiable methylthio moiety—offers a rich platform for the synthesis of complex molecular architectures with potent and selective biological activities.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 5-Bromo-4-methyl-2-(methylthio)pyridine in medicinal chemistry programs. We will delve into the core principles of its reactivity, provide detailed, field-proven protocols for its chemical modification, and explore its application in the synthesis of targeted therapeutics, with a particular focus on the development of kinase inhibitors.

Core Reactivity and Strategic Considerations

The chemical personality of 5-Bromo-4-methyl-2-(methylthio)pyridine is defined by the interplay of its substituents. The bromine atom at the 5-position is the primary handle for introducing molecular diversity, being highly susceptible to palladium-catalyzed cross-coupling reactions. The methyl group at the 4-position exerts a steric and electronic influence on the reactivity of the ring, while the methylthio group at the 2-position can be retained in the final molecule or oxidized to a sulfoxide or sulfone to modulate solubility and engage in additional hydrogen bonding interactions.

The strategic application of this building block hinges on the selective and efficient modification of the C5-bromo position. The two most powerful and widely employed methods for this purpose are the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the construction of carbon-nitrogen bonds. These reactions are the workhorses of modern medicinal chemistry, enabling the rapid assembly of libraries of compounds for structure-activity relationship (SAR) studies.

Application in Kinase Inhibitor Synthesis: Targeting the Tropomyosin Receptor Kinase (TRK) Family

A prominent application of pyridine and pyrimidine-based scaffolds is in the development of kinase inhibitors. The Tropomyosin Receptor Kinase (TRK) family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are critical regulators of neuronal development and function.[1][2] However, chromosomal rearrangements leading to gene fusions involving the NTRK genes are oncogenic drivers in a wide range of cancers.[3] Consequently, the development of potent and selective TRK inhibitors has become a significant focus in oncology drug discovery.

The 5-Bromo-4-methyl-2-(methylthio)pyridine scaffold is an excellent starting point for the synthesis of TRK inhibitors. The pyridine core can serve as a hinge-binding motif, a key interaction in many kinase inhibitors, while the substituents at the 5-position can be elaborated to occupy the hydrophobic pocket of the ATP-binding site.

TRK Signaling Pathway and the Impact of Inhibition

Understanding the downstream consequences of TRK inhibition is crucial for rational drug design. Upon binding of their cognate neurotrophin ligands, TRK receptors dimerize and autophosphorylate, triggering a cascade of intracellular signaling events.[1][2] The three major signaling pathways activated by TRK receptors are:

  • The Ras/Raf/MEK/ERK (MAPK) Pathway: Primarily involved in cell proliferation and differentiation.[1]

  • The PI3K/Akt/mTOR Pathway: A critical regulator of cell survival and growth.[1]

  • The PLCγ Pathway: Which modulates intracellular calcium levels and activates protein kinase C (PKC).[1]

Inhibition of TRK activity blocks these downstream signaling cascades, leading to a reduction in tumor cell proliferation and survival.

TRK_Signaling_Pathway Ligand Neurotrophin (e.g., NGF, BDNF) TRK TRK Receptor (TrkA, TrkB, TrkC) Ligand->TRK Dimerization Dimerization & Autophosphorylation TRK->Dimerization Inhibitor 5-Bromo-4-methyl-2-(methylthio)pyridine -derived TRK Inhibitor Inhibitor->TRK Ras Ras/Raf/MEK/ERK (MAPK) Pathway Dimerization->Ras PI3K PI3K/Akt/mTOR Pathway Dimerization->PI3K PLCg PLCγ Pathway Dimerization->PLCg Proliferation Cell Proliferation & Differentiation Ras->Proliferation Survival Cell Survival & Growth PI3K->Survival Ca_PKC Ca²⁺ Mobilization & PKC Activation PLCg->Ca_PKC

Figure 1: Simplified TRK Signaling Pathway and Point of Inhibition.

Detailed Application Notes and Protocols

The following protocols are presented as a practical guide for the synthetic elaboration of 5-Bromo-4-methyl-2-(methylthio)pyridine. These protocols are based on established methodologies for Suzuki-Miyaura coupling and Buchwald-Hartwig amination on structurally related heterocyclic systems and should be considered as robust starting points for optimization.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes a general procedure for the palladium-catalyzed coupling of 5-Bromo-4-methyl-2-(methylthio)pyridine with an arylboronic acid.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) source, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, is essential for the catalytic cycle.

  • Ligand: A phosphine ligand, such as SPhos or XPhos, is crucial for stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination. The choice of ligand can significantly impact reaction efficiency and should be screened for optimal performance.

  • Base: A base, typically an inorganic carbonate or phosphate, is required to activate the boronic acid for transmetalation.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

Experimental Workflow:

Suzuki_Workflow Start Start: 5-Bromo-4-methyl-2-(methylthio)pyridine + Arylboronic Acid Reagents Add: - Pd Catalyst (e.g., Pd(OAc)₂) - Phosphine Ligand (e.g., SPhos) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O) Start->Reagents Reaction Reaction: - Degas the reaction mixture - Heat under inert atmosphere (e.g., N₂ or Ar) - Monitor by TLC or LC-MS Reagents->Reaction Workup Workup: - Cool to room temperature - Dilute with organic solvent - Wash with water and brine Reaction->Workup Purification Purification: - Dry organic layer (e.g., Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography Workup->Purification Product Product: 5-(Aryl)-4-methyl-2-(methylthio)pyridine Purification->Product

Figure 2: General Workflow for Suzuki-Miyaura Cross-Coupling.

Step-by-Step Methodology:

  • To a reaction vessel, add 5-Bromo-4-methyl-2-(methylthio)pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂ (0.05 equiv) and SPhos (0.1 equiv)).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-4-methyl-2-(methylthio)pyridine derivative.

Self-Validating System:

  • Reaction Monitoring: The disappearance of the starting material and the appearance of the product can be tracked by TLC or LC-MS. A successful reaction will show a single major product spot with a different Rf value than the starting material.

  • Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data (Representative):

EntryArylboronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O901285
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O100892
33-Pyridylboronic acidPd₂(dba)₃/SPhosK₃PO₄Toluene/H₂O110678

Note: The conditions and yields in this table are representative and may vary depending on the specific substrates and reaction scale.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines a general procedure for the palladium-catalyzed amination of 5-Bromo-4-methyl-2-(methylthio)pyridine with a primary or secondary amine.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Similar to the Suzuki coupling, a palladium catalyst and a phosphine ligand are essential. For C-N bond formation, bulky, electron-rich ligands such as those from the Buchwald or Hartwig groups (e.g., XPhos, RuPhos) are often superior.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common and effective choice.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the base and interference with the catalytic cycle.

Experimental Workflow:

Buchwald_Workflow Start Start: 5-Bromo-4-methyl-2-(methylthio)pyridine + Amine Reagents Add: - Pd Catalyst (e.g., Pd₂(dba)₃) - Phosphine Ligand (e.g., XPhos) - Base (e.g., NaOtBu) - Anhydrous Solvent (e.g., Toluene) Start->Reagents Reaction Reaction: - Degas the reaction mixture - Heat under inert atmosphere (e.g., N₂ or Ar) - Monitor by TLC or LC-MS Reagents->Reaction Workup Workup: - Cool to room temperature - Quench with water - Extract with organic solvent Reaction->Workup Purification Purification: - Dry organic layer (e.g., MgSO₄) - Concentrate in vacuo - Purify by column chromatography Workup->Purification Product Product: N-Aryl/Alkyl-4-methyl-2-(methylthio)pyridin-5-amine Purification->Product

Figure 3: General Workflow for Buchwald-Hartwig Amination.

Step-by-Step Methodology:

  • To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃ (0.02 equiv)), the phosphine ligand (e.g., XPhos (0.08 equiv)), and sodium tert-butoxide (1.4 equiv).

  • Add 5-Bromo-4-methyl-2-(methylthio)pyridine (1.0 equiv) and the desired amine (1.2 equiv).

  • Add anhydrous, degassed solvent (e.g., toluene).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-4-methyl-2-(methylthio)pyridin-5-amine derivative.

Self-Validating System:

  • Reaction Monitoring: Progress can be followed by TLC or LC-MS, observing the consumption of the starting bromide and the formation of the amine product.

  • Characterization: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data (Representative):

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃/XPhosNaOtBuToluene1001690
2MorpholinePd(OAc)₂/RuPhosK₃PO₄Dioxane1101285
3BenzylaminePd₂(dba)₃/BINAPCs₂CO₃Toluene902475

Note: The conditions and yields in this table are representative and may vary depending on the specific substrates and reaction scale.

Conclusion and Future Outlook

5-Bromo-4-methyl-2-(methylthio)pyridine is a powerful and versatile building block in medicinal chemistry. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the systematic and efficient synthesis of diverse libraries of compounds. The application of this scaffold in the development of kinase inhibitors, such as those targeting the TRK family, highlights its potential for generating novel therapeutics for the treatment of cancer and other diseases. The protocols and insights provided in this document are intended to empower researchers to effectively harness the synthetic potential of this valuable intermediate in their drug discovery endeavors. As our understanding of disease biology continues to evolve, the strategic application of such privileged scaffolds will undoubtedly play a pivotal role in the development of the next generation of targeted medicines.

References

  • Huang, E. J., & Reichardt, L. F. (2003). TRK RECEPTORS: ROLES IN NEURONAL SIGNAL TRANSDUCTION. Annual Review of Biochemistry, 72, 609-642. [Link]

  • Amatu, A., Sartore-Bianchi, A., & Siena, S. (2019). Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer. ESMO Open, 4(Suppl 2), e000572. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 11(10), 1205-1213. [Link]

  • Lan, R., et al. (2016). Design, synthesis, and in vitro antiproliferative and kinase inhibitory effects of pyrimidinylpyrazole derivatives terminating with arylsulfonamido or cyclic sulfamide substituents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 105-115. [Link]

  • El-Gamal, M. I., et al. (2022). Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK. Scientific Reports, 12(1), 1-16. [Link]

Sources

Application Note: A Detailed Protocol for the Sonogashira Coupling of 5-Bromo-4-methyl-2-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne.[1][2] First reported in 1975, this palladium- and copper-cocatalyzed transformation is celebrated for its reliability and operational simplicity under generally mild conditions.[1][3] Its profound impact is evident in its widespread application across various fields, including the synthesis of pharmaceuticals, complex natural products, and advanced organic materials.[1][2]

Substituted pyridine scaffolds are privileged structures in medicinal chemistry, appearing in numerous approved drugs due to their ability to engage in hydrogen bonding and serve as bioisosteres for other aromatic systems. The specific substrate, 5-Bromo-4-methyl-2-(methylthio)pyridine, represents a versatile building block where the bromine atom can be functionalized via cross-coupling, allowing for the introduction of diverse molecular fragments.

This application note provides a comprehensive, field-proven protocol for the Sonogashira coupling of 5-Bromo-4-methyl-2-(methylthio)pyridine. Beyond a mere recitation of steps, this guide delves into the causality behind the choice of reagents and conditions, offering a self-validating framework for researchers, scientists, and drug development professionals to successfully implement this critical transformation.

Reaction Principle and Mechanism

The Sonogashira coupling proceeds through a synergistic interplay between two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][4] While the exact intermediates can be debated, the generally accepted mechanism provides a robust framework for understanding the reaction.[3]

  • The Palladium Cycle: The cycle is initiated by the oxidative addition of the aryl halide (5-Bromo-4-methyl-2-(methylthio)pyridine) to a coordinatively unsaturated Pd(0) species, forming a Pd(II) intermediate. This Pd(II) complex then undergoes transmetalation with a copper(I) acetylide, which is generated in the copper cycle. The final step is reductive elimination, which expels the desired alkynylated pyridine product and regenerates the active Pd(0) catalyst.[3]

  • The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne.[1] The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[1][3] This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium center, which is often the rate-determining step of the overall reaction.[3]

Sonogashira_Mechanism Figure 1: The Dual Pd/Cu Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)L₂(X) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_alkynyl Ar-Pd(II)L₂(C≡CR') transmetalation->pd_alkynyl reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-C≡CR' reductive_elimination->product cu_catalyst Cu(I)X alkyne_activation Alkyne Activation (Base, R'C≡CH) cu_catalyst->alkyne_activation cu_acetylide Cu(I)C≡CR' alkyne_activation->cu_acetylide cu_acetylide->transmetalation Transfers Acetylide aryl_halide Ar-X aryl_halide->oxidative_addition

Figure 1: The Dual Pd/Cu Catalytic Cycle

Detailed Experimental Protocol

This protocol details the coupling of 5-Bromo-4-methyl-2-(methylthio)pyridine with phenylacetylene as a representative terminal alkyne. The stoichiometry and conditions can be adapted for other alkynes.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)CAS NumberNotes
5-Bromo-4-methyl-2-(methylthio)pyridine≥97%Sigma-Aldrich886365-51-7Starting aryl halide.
Phenylacetylene98%Sigma-Aldrich536-74-3Coupling partner.
Dichlorobis(triphenylphosphine)palladium(II)99%Strem Chemicals13965-03-2Palladium precatalyst. Handle with care.
Copper(I) Iodide (CuI)99.99% trace metalsSigma-Aldrich7681-65-4Co-catalyst. Store under inert gas.
Triphenylphosphine (PPh₃)99%Acros Organics603-35-0Additional ligand.
Triethylamine (Et₃N)≥99.5%, anhydrousSigma-Aldrich121-44-8Base and solvent. Use a freshly opened bottle or distilled.
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich68-12-2Optional co-solvent.
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific141-78-6For extraction.
HexanesACS GradeFisher Scientific110-54-3For chromatography.
Saturated aq. Ammonium Chloride (NH₄Cl)--12125-02-9For work-up.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeFisher Scientific7487-88-9Drying agent.
Silica Gel230-400 meshSorbent Technologies7631-86-9For column chromatography.
Schlenk flask (25 mL)---For inert atmosphere reaction.
Magnetic stir bar----
Condenser----
Nitrogen or Argon gas supplyHigh purity--To maintain an inert atmosphere.
Step-by-Step Procedure

Workflow Figure 2: Experimental Workflow setup 1. Inert Atmosphere Setup (Flask, Condenser, N₂/Ar) charge 2. Charge Reagents (Aryl Halide, Alkyne, Catalysts, Base) setup->charge heat 3. Reaction (Heat to 80-100°C, Monitor by TLC) charge->heat workup 4. Aqueous Work-up (Quench, Extract, Wash, Dry) heat->workup purify 5. Purification (Solvent Removal, Column Chromatography) workup->purify characterize 6. Characterization (NMR, MS Analysis) purify->characterize

Figure 2: Experimental Workflow
  • Reaction Setup:

    • Place a magnetic stir bar into a 25 mL Schlenk flask equipped with a reflux condenser.

    • Dry the glassware thoroughly in an oven and allow it to cool under a stream of nitrogen or argon.

    • Maintain a positive pressure of inert gas throughout the setup and reaction. This is critical to prevent oxygen from entering, which can lead to oxidative homocoupling of the alkyne (Glaser coupling) and deactivation of the Pd(0) catalyst.[4]

  • Charging Reagents:

    • To the Schlenk flask, add 5-Bromo-4-methyl-2-(methylthio)pyridine (1.0 mmol, 218 mg).

    • Add the palladium precatalyst, Pd(PPh₃)₂Cl₂ (0.025 mmol, 17.5 mg, 2.5 mol%).

      • Scientist's Note: Pd(II) complexes are often preferred as precatalysts over Pd(0) complexes (like Pd(PPh₃)₄) due to their superior air and thermal stability, making them easier to handle and store.[1] The active Pd(0) species is generated in situ through reduction by the amine base or phosphine ligand.[1]

    • Add the copper(I) iodide co-catalyst (0.05 mmol, 9.5 mg, 5.0 mol%).

    • Add triphenylphosphine (0.05 mmol, 13.1 mg, 5.0 mol%).

      • Scientist's Note: Additional phosphine ligand is often included to stabilize the palladium catalyst and prevent palladium black precipitation, especially at higher temperatures.

    • Evacuate the flask and backfill with inert gas three times to ensure all oxygen is removed.

  • Addition of Liquid Reagents and Reaction:

    • Via syringe, add anhydrous triethylamine (5.0 mL). The amine serves as both the base to neutralize the HBr byproduct and as the solvent.[1][5]

    • Add phenylacetylene (1.2 mmol, 122.6 mg, 132 µL) via syringe. A slight excess of the alkyne is used to ensure complete consumption of the aryl bromide.

    • Lower the flask into a preheated oil bath set to 100 °C.

      • Scientist's Note: While many Sonogashira couplings can proceed at room temperature, aryl bromides are less reactive than aryl iodides and typically require heating to achieve a reasonable reaction rate.[1] A temperature of 100°C is a good starting point for bromopyridine substrates.[5]

    • Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 3-6 hours).

  • Work-up and Isolation:

    • Remove the flask from the oil bath and allow it to cool to room temperature.

    • Concentrate the reaction mixture under reduced pressure to remove the triethylamine.

    • Redissolve the residue in ethyl acetate (20 mL).

    • Wash the organic layer with a saturated aqueous solution of NH₄Cl (2 x 15 mL) to remove the amine salts, followed by brine (1 x 15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • A solvent gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate) is typically effective for eluting the product.

    • Combine the product-containing fractions and remove the solvent under reduced pressure to afford the pure 4-methyl-2-(methylthio)-5-(phenylethynyl)pyridine.

Expected Product Characterization
  • Product: 4-methyl-2-(methylthio)-5-(phenylethynyl)pyridine

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, Py-H6), 7.55-7.52 (m, 2H, Ar-H), 7.38-7.35 (m, 3H, Ar-H), 6.95 (s, 1H, Py-H3), 2.55 (s, 3H, S-CH₃), 2.45 (s, 3H, Py-CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 164.5, 151.0, 148.2, 131.8 (2C), 128.8, 128.5 (2C), 122.9, 120.5, 115.8, 94.5, 85.3, 18.2, 14.1.

  • MS (ESI+): m/z calculated for C₁₅H₁₄NS [M+H]⁺: 240.08; found 240.1.

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (decomposed Pd precatalyst or oxidized CuI).2. Insufficient temperature.3. Poor quality base/solvent (contains water).1. Use fresh catalysts and ensure an inert atmosphere.2. Increase reaction temperature in 10°C increments.3. Use freshly distilled or anhydrous grade amine/solvent.
Glaser Homocoupling Product Presence of oxygen in the reaction vessel.1. Improve the inert atmosphere technique (ensure proper evacuation/backfilling).2. Degas the solvent before use by sparging with N₂/Ar for 15-20 minutes.
Decomposition of Reactants Reaction temperature is too high or reaction time is too long.1. Reduce the reaction temperature.2. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.
Palladium Black Formation Catalyst decomposition.1. Add more phosphine ligand (e.g., increase to 10 mol%).2. Ensure the reaction is well-stirred.3. Consider a more robust ligand if the problem persists.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust and skin contact.

  • Solvents: Triethylamine and DMF are flammable and have associated health risks. Avoid inhalation of vapors and skin contact.

  • Copper Iodide: Can cause irritation. Avoid inhalation of dust and contact with skin and eyes.

  • Pressure: Reactions in sealed vessels under heating can build up pressure. Ensure the system is not fully sealed and is properly vented.

References

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Nájera, C., & Chinchilla, R. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Li, Y., et al. (2014). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. Retrieved from [Link]

  • Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7436–7483. [Link]

  • Dou, X., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4964–4969. [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. Retrieved from [Link]

  • Szymańska, I., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. RSC Advances, 12(13), 8021-8029. [Link]

Sources

application of 5-Bromo-4-methyl-2-(methylthio)pyridine in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to 5-Bromo-4-methyl-2-(methylthio)pyridine in the Synthesis of Kinase Inhibitors

Introduction: The Strategic Value of a Multifunctional Pyridine Scaffold

In the landscape of modern medicinal chemistry, pyridine derivatives are recognized as "privileged scaffolds" due to their prevalence in a vast number of FDA-approved therapeutics, particularly in oncology.[1] Their ability to present functional groups in a defined three-dimensional space and the capacity of the ring nitrogen to act as a hydrogen bond acceptor make them ideal cores for enzyme inhibitors. Within this class, 5-Bromo-4-methyl-2-(methylthio)pyridine has emerged as a highly versatile and strategic building block for the synthesis of targeted kinase inhibitors.

This guide provides an in-depth exploration of its application, focusing on the causality behind synthetic choices and furnishing detailed protocols for researchers in drug discovery. The molecule's utility is rooted in its distinct functional handles:

  • The Pyridine Core: Serves as the foundational scaffold. When elaborated into a 2-aminopyridine, it functions as a potent "hinge-binder," forming critical hydrogen bonds within the ATP-binding site of kinases, thereby mimicking the natural substrate.[2][3][4]

  • The C5-Bromine Atom: A robust and predictable handle for palladium-catalyzed cross-coupling reactions. It is the primary site for introducing molecular diversity, typically aryl and heteroaryl groups that can extend into selectivity pockets of the kinase.

  • The C2-Methylthio Group: A modifiable functional group. While stable to many cross-coupling conditions, it can be oxidized to a methylsulfone, transforming it into an excellent leaving group for nucleophilic aromatic substitution (SNAr). This two-step sequence allows for the late-stage introduction of amine functionalities crucial for hinge-binding.

  • The C4-Methyl Group: This substituent provides steric bulk and electronic influence, which can enhance binding affinity and, critically, improve the selectivity of the final inhibitor for its target kinase over other related kinases.[2]

This combination of features allows for a modular and powerful approach to building libraries of potential kinase inhibitors, as illustrated in the synthetic strategies below.

Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling

The primary utility of 5-Bromo-4-methyl-2-(methylthio)pyridine lies in its aptitude for palladium-catalyzed reactions at the C5 position. These methods are the cornerstones of modern drug synthesis due to their reliability, functional group tolerance, and broad substrate scope.

start_node 5-Bromo-4-methyl- 2-(methylthio)pyridine suzuki_node Suzuki-Miyaura Coupling (C-C Bond Formation) start_node->suzuki_node Pd Catalyst, Base, Ar-B(OH)₂ buchwald_node Buchwald-Hartwig Amination (C-N Bond Formation) start_node->buchwald_node Pd Catalyst, Ligand, Base, R₂NH suzuki_product 5-Aryl-4-methyl- 2-(methylthio)pyridine suzuki_node->suzuki_product buchwald_product 5-(Amino)-4-methyl- 2-(methylthio)pyridine buchwald_node->buchwald_product

Caption: Core synthetic transformations of the title compound.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is arguably the most powerful and widely used method for forming carbon-carbon bonds between an aryl halide and an organoboron species.[5] In this context, it is used to append various aryl or heteroaryl moieties to the C5 position of the pyridine core, exploring the "selectivity pocket" of the target kinase.

Causality and Mechanistic Insight: The reaction proceeds via a well-understood catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are (i) Oxidative Addition of the C-Br bond to the Pd(0) catalyst, (ii) Transmetalation where the organic group from the boronic acid is transferred to the palladium center, and (iii) Reductive Elimination which forms the new C-C bond and regenerates the active Pd(0) catalyst. The base is crucial as it activates the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation. The choice of solvent and catalyst system is critical for achieving high yields, especially with electron-deficient heteroaryl halides.[6]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative example for coupling 5-Bromo-4-methyl-2-(methylthio)pyridine with a generic arylboronic acid.

  • Reagent Preparation: To a flame-dried Schlenk flask, add 5-Bromo-4-methyl-2-(methylthio)pyridine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.). Then, add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The water is essential for dissolving the inorganic base and facilitating the catalytic cycle.

  • Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Typical reaction times are 4-16 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 5-aryl-4-methyl-2-(methylthio)pyridine.

CatalystBaseSolvent SystemTemperature (°C)Typical Yield (%)Reference
Pd(PPh₃)₄K₂CO₃ / K₃PO₄1,4-Dioxane / H₂O85-9570-95[5]
Pd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O10080-98[7]
Pd/C (ligand-free)K₂CO₃Isopropanol / H₂O8065-90[7]

Table 1. Representative conditions for Suzuki-Miyaura coupling of bromopyridines.

Buchwald-Hartwig Amination for C-N Bond Formation

For scaffolds where a nitrogen-linked substituent is desired at the C5 position, the Buchwald-Hartwig amination is the premier method.[8] This reaction couples the aryl bromide with a primary or secondary amine, enabling the synthesis of a different class of substituted pyridines.

Causality and Mechanistic Insight: Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle. A key difference is the requirement for a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOt-Bu) and a bulky, electron-rich phosphine ligand (a "Buchwald ligand" like XPhos or BrettPhos).[9][10] The bulky ligand promotes the crucial reductive elimination step to form the C-N bond and prevents catalyst decomposition, while the strong base is necessary to deprotonate the amine, forming the palladium-amido intermediate.[8]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reagent Preparation: To a flame-dried Schlenk flask, add sodium tert-butoxide (NaOt-Bu, 1.4 eq.). Seal the flask and purge with argon.

  • Catalyst Pre-formation (Optional but Recommended): In a separate glovebox or under a strong argon stream, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq.) and the phosphine ligand (e.g., XPhos, 0.08 eq.). Add the reaction solvent (e.g., dry, degassed toluene) and stir for 10 minutes.

  • Reactant Addition: To the flask containing the base, add 5-Bromo-4-methyl-2-(methylthio)pyridine (1.0 eq.) and the desired amine (1.2 eq.).

  • Reaction: Add the catalyst solution to the reactant mixture. Heat to 80-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the residue by flash column chromatography to yield the desired N-substituted product.

Advanced Strategy: A Multi-Step Synthesis of a Kinase Inhibitor Scaffold

The true power of 5-Bromo-4-methyl-2-(methylthio)pyridine is realized in multi-step syntheses that leverage its different functional groups sequentially. The following workflow outlines a robust strategy to convert the starting material into a 5-aryl-2-aminopyridine scaffold, a common core structure for potent kinase inhibitors.[2][3]

start 5-Bromo-4-methyl- 2-(methylthio)pyridine step1 Suzuki Coupling start->step1 Ar-B(OH)₂ intermediate1 5-Aryl-4-methyl- 2-(methylthio)pyridine step1->intermediate1 step2 Oxidation intermediate1->step2 H₂O₂ intermediate2 5-Aryl-4-methyl- 2-(methylsulfonyl)pyridine (Activated Intermediate) step2->intermediate2 step3 Nucleophilic Aromatic Substitution (SNAr) intermediate2->step3 R₂NH product 5-Aryl-4-methyl- 2-(amino)pyridine (Kinase Inhibitor Scaffold) step3->product

Caption: Multi-step workflow to a kinase inhibitor scaffold.

Step 1: Suzuki Coupling (as per Protocol 1)

The first step is to install the desired aryl group at the C5 position using the Suzuki-Miyaura coupling conditions described previously. This establishes the core carbon skeleton of the target inhibitor.

Step 2: Oxidation of the Methylthio Group

To transform the C2 position into a reactive site for amination, the methylthioether is oxidized to a methylsulfone. The sulfone is a strong electron-withdrawing group and an excellent leaving group, making the C2 position highly susceptible to nucleophilic attack.

Protocol 3: Oxidation to Methylsulfone

This protocol is adapted from procedures for oxidizing similar thioether-substituted heterocycles.[11]

  • Dissolution: Dissolve the 5-aryl-4-methyl-2-(methylthio)pyridine (1.0 eq.) in a suitable solvent like acetic acid or chloroform.

  • Oxidant Addition: Cool the solution in an ice bath to 0-5 °C. Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq.) or hydrogen peroxide (H₂O₂, 30% aq. solution) portion-wise, maintaining the internal temperature below 10 °C. The use of a slight excess of oxidant ensures complete conversion to the sulfone.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis shows full consumption of the starting material and the intermediate sulfoxide.

  • Work-up: Quench the reaction by adding a reducing agent like aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to destroy excess peroxide. Neutralize with a base such as saturated aqueous sodium bicarbonate (NaHCO₃).

  • Extraction and Purification: Extract the product with dichloromethane or ethyl acetate. Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by column chromatography to isolate the 5-aryl-4-methyl-2-(methylsulfonyl)pyridine.

Step 3: Nucleophilic Aromatic Substitution (SNAr) for Amination

With the activated methylsulfonyl group in place, the final hinge-binding amine can be introduced via an SNAr reaction. This reaction is often high-yielding and proceeds under milder conditions than a Buchwald-Hartwig amination at the C2 position would require.

Protocol 4: SNAr with an Amine

  • Reaction Setup: In a sealed vial or round-bottom flask, combine the 5-aryl-4-methyl-2-(methylsulfonyl)pyridine (1.0 eq.), the desired primary or secondary amine (1.5-2.0 eq.), and a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Base (Optional): For primary amines or less nucleophilic amines, a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq.) may be added to scavenge the methanesulfinic acid byproduct.

  • Reaction: Heat the mixture to 80-120 °C and stir until the reaction is complete (monitor by LC-MS).

  • Work-up and Purification: Cool the reaction mixture, dilute with water to precipitate the product or dilute with ethyl acetate for extraction. Wash the organic layer thoroughly with water and brine to remove the high-boiling solvent. Dry over Na₂SO₄, filter, concentrate, and purify by column chromatography or recrystallization to obtain the final 2-amino-5-arylpyridine inhibitor.

cluster_kinase Kinase Hinge Region hinge_co NH (Backbone CO) hinge_nh CO (Backbone NH) inhibitor 2-Aminopyridine Inhibitor Core inhibitor->hinge_co H-Bond Acceptor inhibitor->hinge_nh H-Bond Donor

Caption: H-bond interactions of a 2-aminopyridine with the kinase hinge.

Conclusion

5-Bromo-4-methyl-2-(methylthio)pyridine is a powerful and versatile building block in drug discovery. Its strategically placed functional groups enable a modular and efficient synthesis of kinase inhibitors. By employing robust and well-established methodologies such as Suzuki-Miyaura coupling, followed by a reliable oxidation/SNAr sequence, medicinal chemists can rapidly generate diverse libraries of 5-aryl-2-aminopyridine derivatives. This scaffold is proven to effectively target the kinase hinge region, providing a solid foundation for the development of novel, potent, and selective anticancer therapeutics.

References

  • Islam, S. M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. Available at: [Link]

  • Lee, S., et al. (2024). Hinge binder modification into imidazopyridine for targeting actionable mutations of RET kinase. MedChemComm. Available at: [Link]

  • Gurczynski, M., et al. (1988). Oxidation of methylpyridines with some argentous compounds. Journal of Chemical Technology and Biotechnology.
  • Klapars, A., et al. (2005). A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. Angewandte Chemie International Edition, 44(1), 127-130. Available at: [Link]

  • Li, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 868270. Available at: [Link]

  • Reddy, G., et al. (2017). Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry, 33(2). Available at: [Link]

  • Zhu, G., et al. (2003). Synthesis and Identification of[5][12][13]Triazine-pyridine Biheteroaryl as a Novel Series of Potent Cyclin-Dependent Kinase Inhibitors. Journal of Medicinal Chemistry, 46(12), 2467-2470. Available at: [Link]

  • St-Gelais, A., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Li, J., et al. (2013). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Tetrahedron Letters, 54(23), 2950-2953. Available at: [Link]

  • Sorrell, F. J., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry, 62(17), 8097-8113. Available at: [Link]

  • Lee, S., et al. (2024). Hinge binder modification into imidazopyridine for targeting actionable mutations of RET kinase. RSC Medicinal Chemistry. Available at: [Link]

  • Cislak, F. E. (1957). U.S. Patent No. 2,818,378. Washington, DC: U.S. Patent and Trademark Office.
  • Cherioux, F., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18025-18037. Available at: [Link]

  • Sandosham, J., et al. (2000). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 65(21), 7270-7272. Available at: [Link]

  • Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. Available at: [Link]

  • Deadman, J. J., et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 16023-16034. Available at: [Link]

  • Kusakabe, K., et al. (2015). A Unique Hinge Binder of Extremely Selective Aminopyridine-Based Mps1 (TTK) Kinase Inhibitors With Cellular Activity. Bioorganic & Medicinal Chemistry, 23(9), 2247-2260. Available at: [Link]

  • Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6520-6545. Available at: [Link]

  • Chemistry Corner. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Available at: [Link]

  • Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. Available at: [Link]

  • Zafar, A. M., et al. (2021). Oxidation of Some Dihydropyridine Derivatives Via Different Methods. Frontiers in Chemical Sciences, 2(2), 117-131. Available at: [Link]

  • Cielecka-Piontek, J., et al. (2024). How protein kinase inhibitors bind to the hinge region of the target protein. ResearchGate. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available at: [Link]

  • Tundel, R. E., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 462-465. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-4-methyl-2-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-4-methyl-2-(methylthio)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important pyridine derivative. Drawing from established chemical principles and field-proven insights, this resource provides in-depth technical guidance in a user-friendly question-and-answer format.

Introduction to Synthetic Strategies

The synthesis of 5-Bromo-4-methyl-2-(methylthio)pyridine can be approached through two primary routes, each with its own set of potential challenges and impurity profiles. Understanding these pathways is the first step in effective troubleshooting.

Synthetic_Pathways cluster_0 Route A: Bromination of a (Methylthio)pyridine Intermediate cluster_1 Route B: S-Methylation of a Brominated Precursor A1 4-Methyl-2-pyridinethiol A2 4-Methyl-2-(methylthio)pyridine A1->A2 S-Methylation (e.g., CH3I, base) A3 5-Bromo-4-methyl-2-(methylthio)pyridine A2->A3 Bromination (e.g., NBS or Br2) B1 5-Bromo-4-methyl-2-pyridone B2 5-Bromo-4-methyl-2-pyridinethiol B1->B2 Thionation (e.g., Lawesson's Reagent) B3 5-Bromo-4-methyl-2-(methylthio)pyridine B2->B3 S-Methylation (e.g., CH3I, base) Bromination_Impurities Start 4-Methyl-2-(methylthio)pyridine Product 5-Bromo-4-methyl-2-(methylthio)pyridine Start->Product Monobromination (Desired) Impurity2 Unreacted Starting Material Start->Impurity2 Incomplete Reaction Impurity1 3,5-Dibromo-4-methyl-2-(methylthio)pyridine Product->Impurity1 Further Bromination (Over-reaction)

Figure 2: Formation of common impurities during the bromination step.

Troubleshooting Strategies:

  • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide (NBS) or Bromine). Use of 1.0 to 1.1 equivalents of the brominating agent is recommended to minimize over-bromination.[1]

  • Reaction Temperature: Perform the reaction at a lower temperature to increase selectivity. Start at 0 °C and slowly warm to room temperature while monitoring the reaction progress by TLC or GC-MS.

  • Choice of Brominating Agent: NBS is often a milder and more selective brominating agent compared to liquid bromine (Br₂) for electron-rich systems, which can help reduce the formation of di-bromo byproducts.[1]

Q2: How can I effectively purify my product to remove the di-brominated impurity?

A: The separation of mono- and di-brominated pyridines can be challenging due to their similar polarities.[1]

Purification Protocols:

  • Column Chromatography: This is the most effective method. A gradient elution on silica gel is recommended.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate. A typical gradient could be from 100% hexane to 5-10% ethyl acetate in hexane. The less polar di-brominated compound will elute first, followed by the desired mono-brominated product.

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification method.

    • Solvent Selection: Test a range of solvents to find one in which the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the impurity remains soluble. Common solvents for pyridine derivatives include ethanol, methanol, or mixtures of hexane and ethyl acetate.

ImpurityTypical Elution Order (Normal Phase)Key Differentiating Feature in ¹H NMR
3,5-Dibromo-4-methyl-2-(methylthio)pyridineElutes first (less polar)Absence of a proton signal in the aromatic region corresponding to the 3-position.
5-Bromo-4-methyl-2-(methylthio)pyridine Elutes second Presence of a singlet for the proton at the 3-position.
4-Methyl-2-(methylthio)pyridineElutes last (more polar)Presence of two signals in the aromatic region.
Part 2: Impurities from the S-Methylation Step (Routes A & B)

S-methylation is generally a high-yielding reaction, but side reactions can still occur.

Q3: After S-methylation of the thiol, I observe a significant amount of a byproduct with a similar mass to my desired product. What could this be?

A: A common side reaction during the S-methylation of thiols is over-methylation, especially if a strong methylating agent and excess base are used. The nitrogen atom of the pyridine ring can also be methylated, leading to the formation of a pyridinium salt.

Likely Impurity:

  • N-methylated Pyridinium Salt: This salt is highly polar and often water-soluble.

S_Methylation_Impurities Start Pyridine-2-thiol Derivative Product S-methylated Product (Desired) Start->Product S-Methylation Impurity N-methylated Pyridinium Salt (Over-methylation) Start->Impurity N-Methylation

Figure 3: S-methylation versus N-methylation side reaction.

Troubleshooting Strategies:

  • Choice of Base and Stoichiometry: Use a milder base (e.g., K₂CO₃ or NaHCO₃) and a stoichiometric amount to deprotonate the thiol. Stronger bases like NaH or LDA can increase the propensity for N-methylation.

  • Reaction Temperature: Keep the reaction temperature low (e.g., room temperature or below) to favor the more kinetically controlled S-methylation.

  • Purification: The N-methylated pyridinium salt is ionic and highly polar. It can typically be removed by an aqueous workup. Washing the organic extract with water or brine should effectively remove this impurity.

Part 3: Issues with Precursor Synthesis (Route B)

The conversion of a pyridone to a pyridinethiol is a key step in Route B and can present its own challenges.

Q4: The thionation of 5-Bromo-4-methyl-2-pyridone with Lawesson's reagent is low-yielding and produces several byproducts. How can I improve this reaction?

A: Thionation with Lawesson's reagent can be sensitive to reaction conditions. Incomplete reaction and side reactions with the pyridine ring are potential issues.

Potential Issues and Solutions:

  • Incomplete Reaction: Ensure an adequate amount of Lawesson's reagent is used (typically 0.5-1.0 equivalents) and that the reaction is heated sufficiently (reflux in a solvent like toluene or xylene is common).

  • Byproduct Formation: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Purification: The crude product can be purified by column chromatography on silica gel. The desired thiol is often more polar than the starting pyridone.

Experimental Protocol: Thionation of a Pyridone

  • To a solution of the 5-Bromo-4-methyl-2-pyridone in anhydrous toluene, add Lawesson's reagent (0.6 equivalents).

  • Heat the mixture to reflux under a nitrogen atmosphere and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane) to afford the 5-Bromo-4-methyl-2-pyridinethiol.

Analytical Methods for Impurity Detection

A robust analytical strategy is crucial for identifying and quantifying impurities.

  • Thin-Layer Chromatography (TLC): An excellent initial tool for monitoring reaction progress and assessing the purity of fractions during column chromatography.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying and quantifying volatile and semi-volatile impurities. It can provide structural information to help identify unknown byproducts.[2]

  • High-Performance Liquid Chromatography (HPLC): A versatile method for analyzing a wide range of pyridine derivatives and their impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the desired product and for identifying and quantifying impurities, especially isomers.

References

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]

  • CN101560183B - Method for preparing 5-bromo-2-methylpyridine. (2011).
  • WO2019145177A1 - Bromination of pyridine derivatives. (2019).
  • 5-bromo-4-methylpyridine-2-thiol (C6H6BrNS). PubChem. [Link]

  • S-methyl derivatives from thiol compounds by the pyrolytic reaction with trimethylsulfonium hydroxide. (1998). PubMed. [Link]

Sources

Technical Support Center: 5-Bromo-4-methyl-2-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Answering as a Senior Application Scientist.

Welcome to the technical support guide for 5-Bromo-4-methyl-2-(methylthio)pyridine. This document is intended for researchers, scientists, and drug development professionals. Here, we provide essential information on the stability and storage of this compound, along with troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Product Information Summary

PropertyValueSource
CAS Number 247135-44-0
Molecular Formula C₇H₈BrNS
Molecular Weight 218.11 g/mol
Appearance Off-white to yellow or brown solid/powderGeneral observation for similar compounds
Purity Typically ≥95%

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 5-Bromo-4-methyl-2-(methylthio)pyridine?

A1: For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1] Recommended storage is at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and moisture exposure.

Q2: My new bottle of the compound has a slight yellow or brownish tint. Is it still usable?

A2: A slight off-white to yellowish or brownish color is not uncommon for this and similar compounds. However, a significant color change to dark brown or the presence of visible clumping may indicate degradation. We recommend performing a purity check, such as Thin Layer Chromatography (TLC), before use if you have concerns.

Q3: Can I store this compound in a solution?

A3: Storing in solution is generally not recommended for long periods as it can accelerate degradation. If you need to prepare a stock solution, do so in a dry, aprotic solvent and store it at low temperatures (e.g., -20°C) under an inert atmosphere. Prepare fresh solutions for critical applications.

Q4: What are the main safety precautions when handling this compound?

A4: 5-Bromo-4-methyl-2-(methylthio)pyridine is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Troubleshooting Guide

Issue 1: Unexpected Reaction Outcomes or Low Yields

If your reaction is not proceeding as expected, it is crucial to first verify the integrity of your starting material.

Potential Cause: Degradation of 5-Bromo-4-methyl-2-(methylthio)pyridine. The methylthio group is susceptible to oxidation, which can form the corresponding sulfoxide or sulfone.[3][4] These oxidized species will have different reactivity and may not participate in the desired reaction.

Troubleshooting Steps:

  • Purity Assessment: Perform a quick purity check using TLC or LC-MS.

    • TLC Analysis: Spot your compound alongside a fresh standard (if available) on a silica plate. A pure compound should show a single spot. The presence of additional, more polar spots (lower Rf value) could indicate the formation of sulfoxide or sulfone. See the detailed TLC protocol below.

  • Spectroscopic Analysis: If you have access to NMR, check the proton spectrum. Oxidation of the methylthio group will cause a downfield shift of the methyl protons.

  • Purification: If impurities are detected, you may need to purify the material by recrystallization or column chromatography before use.

Issue 2: Visible Change in Compound Appearance

Potential Cause: The compound may have been exposed to air, moisture, or light for an extended period.

Troubleshooting Steps:

  • Assess the Extent of Change: A minor color change might not significantly impact purity. However, a dramatic change to a dark, tar-like substance indicates significant degradation.

  • Check for Obvious Storage Issues: Ensure the container was properly sealed and stored in the recommended conditions.

  • Perform Purity Analysis: As with Issue 1, a purity check is the most reliable way to determine if the compound is still suitable for your application.

Experimental Protocols

Protocol 1: Purity Assessment by Thin Layer Chromatography (TLC)

This protocol provides a general method to quickly assess the purity of your 5-Bromo-4-methyl-2-(methylthio)pyridine.

Materials:

  • TLC plate (silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase: A non-polar/polar solvent mixture (e.g., 4:1 Hexane:Ethyl Acetate). You may need to optimize this.

  • Sample of your compound dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate)

  • UV lamp (254 nm)

Procedure:

  • Prepare a dilute solution of your compound.

  • Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate.

  • Allow the spot to dry completely.

  • Place the plate in a developing chamber containing the mobile phase, ensuring the baseline is above the solvent level.

  • Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front.

  • Allow the plate to dry.

  • Visualize the spots under a UV lamp at 254 nm.

Interpretation:

  • A single spot indicates a likely pure compound.

  • Multiple spots suggest the presence of impurities. Degradation products like the sulfoxide and sulfone are more polar and will have a lower Rf value (travel a shorter distance up the plate).

Visualizations and Data

Potential Degradation Pathway

The most probable degradation pathway for 5-Bromo-4-methyl-2-(methylthio)pyridine is the oxidation of the methylthio group.

degradation_pathway start 5-Bromo-4-methyl- 2-(methylthio)pyridine sulfoxide 5-Bromo-4-methyl- 2-(methylsulfinyl)pyridine (Sulfoxide) start->sulfoxide Oxidation (e.g., air, peroxides) sulfone 5-Bromo-4-methyl- 2-(methylsulfonyl)pyridine (Sulfone) sulfoxide->sulfone Further Oxidation

Troubleshooting workflow for experimental issues.
Recommended Storage Conditions
ConditionRecommendationRationale
Temperature 2-8°CSlows down potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the methylthio group.
Light Store in an amber vial or in the darkBrominated aromatic compounds can be light-sensitive, leading to photochemical degradation. [5]
Moisture Tightly sealed container in a dry environmentPrevents hydrolysis and potential clumping.

References

  • CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google P
  • Silver-Catalyzed [3 + 2] Cyclization Reaction of α-Azidovinyl Acids with RCF2-Imidoyl Sulfoxonium Ylides: Synthesis of Polyfluoroalkyl-Substituted 2H-Pyrrole Derivatives | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC - NIH. (URL: [Link])

  • Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters - MDPI. (URL: [Link])

  • Sulfoxide synthesis by oxidation - Organic Chemistry Portal. (URL: [Link])

  • (PDF) SULFOXIDES AND SULFONES: REVIEW - ResearchGate. (URL: [Link])

  • (PDF) The atmospheric degradation of 1-bromopropane (CH3CH2CH2Br): The photochemistry of bromoacetone - ResearchGate. (URL: [Link])

  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals | LCGC International - Chromatography Online. (URL: [Link])

  • Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI. (URL: [Link])

  • Cyanobiphenyl in Valsartan by Liquid Chromatography-Mass Spectrometry - Asian Journal of Research in Chemistry. (URL: [Link])

  • Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])

  • Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups - Canadian Science Publishing. (URL: [Link])

  • The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid - MDPI. (URL: [Link])

  • Photochemical degradation and debromination of bromophenols: Overlooked role of hydrated electron | Request PDF - ResearchGate. (URL: [Link])

  • Flow Synthesis of 2-Methylpyridines via α-Methylation - MDPI. (URL: [Link])

  • Reductive Cleavage of Sulfoxide and Sulfone by Two Radical S-Adenosyl-l-methionine Enzymes - PubMed. (URL: [Link])

  • Thermoresponsive Platinum(II) 2,6-Di(pyrid-2-yl)pyrazine Complexes with Unusual Aggregation Behavior upon Heating - NIH. (URL: [Link])

  • Sulfone synthesis by oxidation - Organic Chemistry Portal. (URL: [Link])

  • US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)
  • Organofluorine chemistry - Wikipedia. (URL: [Link])

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (URL: [Link])

  • Gas Chromatography Electron Ionization Mass Spectral Analysis of Thio Analogues of Pyrimidine Bases: 5-Bromo-2,4-di-o-(m- and p-) chloro- (bromo-)benzylthiouracils and 6-methyluracils - ResearchGate. (URL: [Link])

Sources

solvent effects on the reactivity of 5-Bromo-4-methyl-2-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-4-methyl-2-(methylthio)pyridine

Welcome to the technical support resource for 5-Bromo-4-methyl-2-(methylthio)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. Here, we address common challenges and frequently asked questions regarding its reactivity, with a specific focus on the critical role of solvent selection in achieving successful experimental outcomes. Our goal is to move beyond simple protocols and provide a deeper understanding of the underlying chemical principles that govern reactivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 5-Bromo-4-methyl-2-(methylthio)pyridine and what types of reactions are most common?

A1: The molecule possesses three key sites for chemical modification:

  • C5-Bromine: This is the most common reaction handle. The C-Br bond is readily activated for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Stille couplings. It can also undergo nucleophilic aromatic substitution (SNAr) under specific conditions.

  • Pyridine Nitrogen: The lone pair on the nitrogen atom imparts basicity and allows it to act as a ligand for metal catalysts. This inherent basicity can influence the reaction environment. While generally considered an aprotic solvent, pyridine can be protonated to form a pyridinium ion.[1][2]

  • 2-Methylthio Group (-SMe): The sulfur atom can be a soft ligand and may coordinate to palladium catalysts, potentially influencing their activity. It is also susceptible to oxidation to the corresponding sulfoxide or sulfone, which would significantly alter the electronic properties of the pyridine ring.

Q2: How do the electronic properties of the pyridine ring influence the reactivity of the C-Br bond?

A2: The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This property has a dual effect:

  • For Cross-Coupling: The electron-withdrawing nature of the ring facilitates the oxidative addition step in palladium-catalyzed cycles, which is often the rate-limiting step. This makes the C-Br bond on the pyridine ring generally more reactive in these transformations than a C-Br bond on a comparable benzene ring.

  • For Nucleophilic Aromatic Substitution (SNAr): An electron-deficient aromatic ring is a prerequisite for SNAr.[3] The nitrogen atom helps to stabilize the negative charge of the intermediate Meisenheimer complex, making the ring susceptible to attack by strong nucleophiles.

Q3: What is the fundamental role of the solvent in reactions involving this substrate?

A3: The solvent is not merely a medium for the reaction but an active participant that profoundly influences reaction outcomes.[4][5] Its key roles include:

  • Solubilization: Ensuring all reactants (substrate, reagents, catalyst, base) are sufficiently dissolved to participate in the reaction.

  • Stabilization: Solvating and stabilizing charged intermediates and transition states. This is critical in both SNAr and polar, metal-catalyzed pathways.[6][7]

  • Catalyst Interaction: Solvents can coordinate to the metal center of a catalyst, affecting its stability, activity, and even selectivity.[8][9] This can prevent catalyst decomposition or, conversely, inhibit reactivity by blocking coordination sites.

  • Modulation of Reagent Activity: The solvent can affect the strength of nucleophiles and bases. For instance, protic solvents can hydrogen-bond to nucleophiles, reducing their reactivity, while polar aprotic solvents can enhance it.[10]

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the most common application for this substrate. However, success is highly dependent on the careful orchestration of multiple variables, with the solvent being a primary modulator of performance.

Q4: My Suzuki-Miyaura reaction is sluggish or fails completely. I am using THF as the solvent. What solvent-related factors should I investigate?

A4: While THF is a common choice, it is not universally optimal. If you are experiencing low conversion, consider the following troubleshooting steps:

  • Introduce Water: Many Suzuki-Miyaura reactions benefit from a biphasic solvent system, such as 1,4-dioxane/water or toluene/water (typically in a 4:1 to 10:1 ratio).[11] Water can accelerate the transmetalation step by facilitating the transfer of the organic group from the boronic acid to the palladium center and can also improve the solubility of inorganic bases like K₃PO₄ or K₂CO₃.

  • Switch to a More Polar Aprotic Solvent: For less reactive coupling partners, a higher-boiling, more polar solvent like DMF or DMAc may be necessary to drive the reaction to completion. These solvents can better stabilize polar transition states involved in the catalytic cycle.[6]

  • Consider Solvent Coordination: The methylthio group (-SMe) on your substrate can act as a ligand and potentially inhibit the palladium catalyst. The role of the solvent can become more complex than just polarity.[12] In some cases, a coordinating solvent (like MeCN or DMF) can alter the active catalytic species, potentially leading to different reactivity or selectivity compared to non-coordinating solvents like toluene or THF.[13]

Below is a troubleshooting workflow for addressing low yields in cross-coupling reactions.

G start Low Yield in Cross-Coupling Reaction reagents Verify Reagent Quality (Substrate, Boronic Acid, Base, Catalyst) start->reagents solvent Optimize Solvent System start->solvent conditions Adjust Reaction Conditions (Temperature, Time, Ligand) start->conditions sub_solvent Is the reaction sluggish? solvent->sub_solvent polar_aprotic Try a more polar aprotic solvent (e.g., DMF, Dioxane) sub_solvent->polar_aprotic Yes add_water Use an aqueous mixture (e.g., Dioxane/H₂O) sub_solvent->add_water Yes success Reaction Optimized polar_aprotic->success solubility Are reagents fully dissolved? (especially the base) add_water->solubility add_water->success

Caption: Troubleshooting flowchart for low-yield cross-coupling reactions.

Q5: I'm observing decomposition of my starting material at the high temperatures required for my reaction in DMF. What is a better approach?

A5: High temperatures in polar aprotic solvents like DMF can sometimes lead to substrate or product decomposition. Your strategy should be to find conditions that allow for a lower reaction temperature.

  • Enhanced Catalyst System: Instead of changing the solvent, consider using a more active catalyst system. Modern phosphine ligands (e.g., SPhos, XPhos, RuPhos) and pre-catalysts are designed to facilitate oxidative addition at lower temperatures, often allowing reactions to proceed efficiently even at room temperature.

  • Solvent and Base Synergy: The choice of base is intrinsically linked to the solvent. A stronger, more soluble base like cesium carbonate (Cs₂CO₃) in a solvent like 1,4-dioxane might provide higher reactivity at a lower temperature (e.g., 80-90 °C) compared to potassium carbonate (K₂CO₃) in DMF at 120 °C.

SolventBoiling Point (°C)Dielectric Constant (ε)Typical Application Notes
Toluene1112.4Nonpolar. Good for many Pd(PPh₃)₄-catalyzed reactions. Often requires a phase-transfer catalyst or aqueous phase for inorganic bases.
THF667.5Moderately polar. A common starting point, but often requires anhydrous conditions. Lower boiling point limits reaction temperature.
1,4-Dioxane1012.2Low polarity but water-miscible. Frequently used with water to improve base solubility and reaction rates.[11]
Acetonitrile (MeCN)8237.5Polar, coordinating solvent. Can alter catalyst selectivity and activity.[12]
DMF15336.7Highly polar, high-boiling. Effective for unreactive substrates but carries a risk of thermal decomposition.

Table 1: Properties and common uses of solvents in palladium-catalyzed cross-coupling reactions.

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

Q6: I am attempting to displace the bromide on 5-Bromo-4-methyl-2-(methylthio)pyridine with an amine nucleophile in ethanol, but I see no product formation. What is wrong?

A6: This is a classic solvent mismatch for an SNAr reaction. The primary issue is the use of a protic solvent (ethanol).

  • The Problem with Protic Solvents: Protic solvents like alcohols or water have acidic protons that can form strong hydrogen bonds with the nucleophile (your amine). This creates a "solvent cage" around the nucleophile, stabilizing it and drastically reducing its energy and, therefore, its reactivity.[10] For an SNAr reaction to proceed, you need a highly reactive, "naked" nucleophile.

  • The Solution: Polar Aprotic Solvents: You must switch to a polar aprotic solvent, such as DMSO, DMF, or NMP. These solvents are polar enough to dissolve the nucleophile and stabilize the charged Meisenheimer intermediate, but they lack acidic protons and do not form strong hydrogen bonds with the nucleophile.[14] This leaves the nucleophile highly reactive and available to attack the electron-deficient pyridine ring. The rate-determining step in SNAr can be the initial nucleophilic attack or the subsequent departure of the leaving group, and the solvent's ability to stabilize the charged intermediate is key to lowering the activation energy of this step.[3][14]

G sub 5-Bromo-Pyridine nuc Nucleophile (e.g., R₂NH) sub_nuc Reactants meisenheimer Meisenheimer Complex (Negatively Charged Intermediate) sub_nuc->meisenheimer + Nucleophile product Substituted Product meisenheimer->product - Br⁻ solvent_role Polar Aprotic Solvent (e.g., DMSO, DMF) Stabilizes this intermediate meisenheimer->solvent_role

Caption: Role of solvent in stabilizing the Meisenheimer intermediate in an SNAr reaction.

Experimental Protocols

Protocol 1: General Procedure for a Solvent Screen in a Suzuki-Miyaura Coupling

This protocol is intended for small-scale reactions to efficiently identify an optimal solvent system.

Materials:

  • 5-Bromo-4-methyl-2-(methylthio)pyridine

  • Arylboronic acid of choice

  • Palladium pre-catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • An array of anhydrous solvents (e.g., Toluene, THF, 1,4-Dioxane, DMF)

  • Degassed deionized water

  • Inert atmosphere reaction vials with stir bars

Procedure:

  • Preparation: In an array of reaction vials, add 5-Bromo-4-methyl-2-(methylthio)pyridine (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas (N₂ or Ar), add the palladium pre-catalyst (e.g., 2-5 mol%).

  • Solvent Addition: To each vial, add a different solvent or solvent mixture to achieve a final concentration of ~0.1 M with respect to the limiting reagent. For aqueous mixtures, use degassed water.

  • Inerting: Seal the vials and purge thoroughly with an inert gas for 5-10 minutes.

  • Reaction: Place the vials in a pre-heated reaction block or oil bath set to the desired temperature (e.g., 80 °C or 100 °C).

  • Monitoring: After a set time (e.g., 4, 8, or 16 hours), cool the reactions to room temperature. Take a small aliquot from each vial, dilute it, filter it, and analyze by LC-MS or GC-MS to determine the relative conversion to the product.

  • Analysis: Compare the conversion rates across the different solvent systems to identify the most promising candidates for scale-up and optimization.

EntrySolvent (v/v)BaseTemp (°C)Time (h)Relative Conversion (%)
1TolueneK₂CO₃1001615
2THFK₂CO₃8016<5
3DMFK₂CO₃1001665
41,4-Dioxane / H₂O (5:1)K₂CO₃1001692
51,4-Dioxane / H₂O (5:1)Cs₂CO₃8016>95

Table 2: Example of a hypothetical solvent screen data set for a Suzuki-Miyaura coupling reaction. This data is illustrative and highlights how a systematic screen can quickly identify superior conditions.

References

  • Hussain, I., Singh, T., & Sharma, M. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • Sellers, C. F., et al. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]

  • Sellers, C. F., et al. (2021). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science. [Link]

  • Jovanović, B., et al. (n.d.). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents, Part I. ResearchGate. [Link]

  • Nudelman, N. S., et al. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Jovanović, B., et al. (n.d.). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. ResearchGate. [Link]

  • Nightingale, C. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Lebleu, T., et al. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki-Miyaura Cross-Coupling Reactions. ArODES. [Link]

  • Oscar Lanzi. (2020). Pyridine: Protic or Aprotic. Chemistry Stack Exchange. [Link]

  • Sigman, M. S., et al. (n.d.). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Newman, S. G., et al. (2021). Solvent coordination to palladium can invert the selectivity of oxidative addition. Royal Society of Chemistry. [Link]

  • Gonzalez, S., et al. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. [Link]

  • Kim, D. W., et al. (2006). A New Class of SN2 Reactions Catalyzed by Protic Solvents: Facile Fluorination for Isotopic Labeling of Diagnostic Molecules. Journal of the American Chemical Society. [Link]

  • Clark, J. H., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Royal Society of Chemistry. [Link]

  • (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide: 5-Bromo-4-methyl-2-(methylthio)pyridine vs. 5-Chloro-4-methyl-2-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. Halogenated pyridines are foundational building blocks, prized for their utility in constructing complex molecular architectures.[1][2][3] This guide provides an in-depth, objective comparison of two closely related yet distinct pyridine derivatives: 5-Bromo-4-methyl-2-(methylthio)pyridine and 5-Chloro-4-methyl-2-(methylthio)pyridine. Our analysis moves beyond a simple catalog of properties to explore the nuanced differences in their reactivity, supported by established chemical principles and illustrative experimental data, to empower you in making the most informed strategic decisions for your projects.

Physicochemical Properties: A Head-to-Head Comparison

A molecule's physical properties are the first determinant of its handling, solubility, and reaction setup. Below is a summary of the key physicochemical characteristics for our two compounds of interest.

Property5-Bromo-4-methyl-2-(methylthio)pyridine5-Chloro-4-methyl-2-(methylthio)pyridine
Chemical Structure (See Figure 1)(See Figure 2)
CAS Number 247135-44-0[4]136080-60-9
Molecular Formula C₇H₈BrNSC₇H₈ClNS
Molecular Weight 218.11 g/mol [4]173.66 g/mol
Appearance Solid / PowderData not readily available; expected to be solid or oil
Melting Point Data not readily availableData not readily available
Boiling Point Data not readily availableData not readily available

Visualizing the Molecular Architecture

The subtle difference of a single halogen atom profoundly impacts the electronic and steric properties of the molecule, which in turn governs its reactivity.

cluster_bromo Figure 1. 5-Bromo-4-methyl-2-(methylthio)pyridine b_struct

Caption: Chemical structure of 5-Bromo-4-methyl-2-(methylthio)pyridine.

cluster_chloro Figure 2. 5-Chloro-4-methyl-2-(methylthio)pyridine c_struct

Caption: Chemical structure of 5-Chloro-4-methyl-2-(methylthio)pyridine.

Reactivity Profile: The Decisive Factor

The choice between the bromo- and chloro-analogs almost always hinges on their performance in key synthetic transformations. The primary differentiator is the nature of the carbon-halogen (C-X) bond.

Palladium-Catalyzed Cross-Coupling Reactions

In the realm of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable for C-C and C-N bond formation. The critical, often rate-determining, step is the oxidative addition of the palladium(0) catalyst into the C-X bond.[5][6]

Causality Explained: The reactivity trend for halogens in this step is consistently I > Br > Cl > F . This is a direct consequence of the C-X bond dissociation energy; the weaker C-Br bond (approx. 285 kJ/mol) is more readily cleaved by the palladium catalyst than the stronger C-Cl bond (approx. 340 kJ/mol).

  • 5-Bromo-4-methyl-2-(methylthio)pyridine (The More Reactive Partner): Its enhanced reactivity allows for milder reaction conditions, lower catalyst loadings, and often shorter reaction times.[6] This makes it the preferred substrate for sensitive molecules or when maximizing yield is paramount. It is particularly advantageous in Suzuki, Stille, and Heck couplings.[5][7][8]

  • 5-Chloro-4-methyl-2-(methylthio)pyridine (The Economical & Selective Partner): While less reactive, the lower cost of chloro-derivatives can be a significant advantage in large-scale synthesis. The development of highly active, sterically hindered phosphine ligands (e.g., Buchwald and Hartwig ligands) has dramatically improved the viability of using aryl chlorides.[9][10] This lower reactivity can also be exploited for sequential, regioselective cross-couplings on a molecule bearing both bromine and chlorine atoms.

Illustrative Comparison: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone reaction for synthesizing biaryl compounds. The bromo-substituted pyridine generally exhibits superior performance.[5]

Parameter5-Bromo-4-methyl-2-(methylthio)pyridine5-Chloro-4-methyl-2-(methylthio)pyridine
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd₂(dba)₃ with specialized ligands (e.g., XPhos, SPhos)
Reaction Temperature 80-100 °C100-120 °C (often higher)
Reaction Time Generally shorter (2-12 hours)Generally longer (12-24 hours)
Expected Yield Good to excellentModerate to good (highly dependent on ligand)
Key Advantage Higher reactivity, milder conditionsLower cost, potential for selective reactions
Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the trend is often reversed. The reaction proceeds via a negatively charged Meisenheimer intermediate, which is stabilized by electron-withdrawing groups.

Causality Explained: The reactivity is governed by two factors: the halogen's ability to stabilize the intermediate through its inductive effect (electronegativity) and its ability to act as a leaving group. For pyridines, the order is often F > Cl > Br > I . Chlorine's higher electronegativity compared to bromine makes the attached carbon more electrophilic and better able to stabilize the negative charge of the intermediate.[5][11]

  • 5-Chloro-4-methyl-2-(methylthio)pyridine: This compound is generally the more reactive substrate for SNAr reactions, particularly with strong nucleophiles like alkoxides or amines under forcing conditions.

  • 5-Bromo-4-methyl-2-(methylthio)pyridine: While it can undergo SNAr, it typically requires harsher conditions (higher temperatures, stronger bases) than its chloro counterpart.

Experimental Protocols: From Theory to Practice

To provide actionable insights, we present a detailed, self-validating protocol for a representative Suzuki-Miyaura cross-coupling reaction. This protocol is designed as a robust starting point for optimization.

Workflow for a Typical Suzuki-Miyaura Cross-Coupling Reaction

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.

Detailed Step-by-Step Protocol: Suzuki Coupling with 5-Bromo-4-methyl-2-(methylthio)pyridine

This protocol describes the coupling of the bromo-pyridine with a generic arylboronic acid.

Materials:

  • 5-Bromo-4-methyl-2-(methylthio)pyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,2-Dimethoxyethane (DME) and Water (4:1 v/v)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet

Procedure:

  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under a nitrogen atmosphere to exclude oxygen, which can deactivate the catalyst.

  • Reagent Addition: To the round-bottom flask, add 5-Bromo-4-methyl-2-(methylthio)pyridine (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition: Add the 4:1 mixture of DME and water.

  • Degassing: Bubble nitrogen gas through the stirred solution for 15-20 minutes to remove dissolved oxygen. This is a critical step for catalyst longevity and reaction success.

  • Catalyst Addition: Under a positive flow of nitrogen, add the Pd(dppf)Cl₂ catalyst (0.03 eq). The mixture may change color upon catalyst addition.

  • Reaction: Equip the flask with a condenser and heat the mixture to 80-85 °C with vigorous stirring.[12]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Strategic Recommendations

Both 5-Bromo-4-methyl-2-(methylthio)pyridine and its chloro-analog are valuable reagents in the drug discovery toolkit. The choice is not about which is "better," but which is "fitter for the purpose."

  • Choose 5-Bromo-4-methyl-2-(methylthio)pyridine when:

    • High reactivity and rapid C-C or C-N bond formation are required.

    • Milder reaction conditions are necessary to preserve sensitive functional groups elsewhere in the molecule.

    • You are in the early stages of discovery chemistry, where maximizing yield and ensuring reaction success is prioritized over cost.

  • Choose 5-Chloro-4-methyl-2-(methylthio)pyridine when:

    • Cost-effectiveness for scale-up synthesis is a primary driver.

    • The synthetic route involves a planned SNAr reaction.

    • A strategy of sequential cross-coupling is desired, where the less reactive C-Cl bond can be addressed after a more reactive C-Br or C-I bond on the same scaffold.

By understanding the fundamental principles of their reactivity, researchers can strategically leverage the distinct advantages of each compound, paving the way for more efficient and innovative synthetic pathways in the pursuit of novel therapeutics.

References

  • MySkinRecipes. 5-Bromo-2-(methylthio)pyridine. [Link]

  • Open Access Journals. A Brief View on Pyridine Compounds. [Link]

  • Chemsrc. 5-Bromo-2-iodo-4-methylpyridine | CAS#:941294-57-1. [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. [Link]

  • National Center for Biotechnology Information (PMC). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

  • Oriental Journal of Chemistry. Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

  • National Center for Biotechnology Information. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]

  • ResearchGate. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. [Link]

  • ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.[Link]

  • National Center for Biotechnology Information (PMC). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. [Link]

  • Royal Society of Chemistry. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. [Link]

  • Oriental Journal of Chemistry. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • Google Patents.
  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • National Center for Biotechnology Information (PMC). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. [Link]

Sources

Navigating the Kinase Inhibitor Landscape: An In-Depth Comparative Guide to Pyridine-Based Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Efficacy, Selectivity, and Clinical Potential

The relentless pursuit of targeted therapies in oncology and immunology has positioned protein kinase inhibitors at the forefront of modern drug discovery. The pyridine ring, a privileged scaffold in medicinal chemistry, has proven to be a versatile framework for the design of potent and selective kinase inhibitors. Its ability to form crucial hydrogen bond interactions within the ATP-binding site of various kinases makes it an attractive starting point for inhibitor design.

This guide provides a comprehensive comparison of the efficacy of different classes of pyridine-derived kinase inhibitors, moving beyond a singular focus to explore a range of scaffolds that have demonstrated significant preclinical and clinical activity. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, present key experimental data for objective comparison, and provide detailed protocols for their evaluation.

The Landscape of Pyridine-Based Kinase Inhibitors: A Comparative Analysis

While the specific scaffold 5-Bromo-4-methyl-2-(methylthio)pyridine has not been extensively reported in the public scientific literature as a source of kinase inhibitors, the broader class of substituted pyridines has yielded numerous successful drug candidates. This section will compare the efficacy of several notable pyridine-based kinase inhibitor classes, highlighting their targeted kinases and performance in preclinical studies.

Pyridone-Based Inhibitors: Targeting the PIM Kinase Family

The Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that are overexpressed in a variety of hematological and solid tumors, playing a key role in cell proliferation and survival. A novel series of substituted pyridones has emerged as highly potent inhibitors of Pim-1 kinase.

Compound ClassTarget KinaseIC50 (nM)Key Structural FeaturesReference
Substituted PyridonesPim-150Complex hydrogen bond network with the catalytic core[1]

The potency of these inhibitors is attributed to a hydrogen bond matrix involving the inhibitor, two water molecules, and the catalytic core of the Pim-1 kinase.[1] This interaction, coupled with a potential weak hydrogen bond from an aromatic hydrogen on a phenyl ring to a main-chain carbonyl of the enzyme, underscores the intricate molecular interactions that drive high-affinity binding.[1]

Pyrrolopyridine-Pyridone Analogs: Potent Inhibition of Met Kinase

The MET proto-oncogene receptor tyrosine kinase is a key driver in various cancers, making it a critical therapeutic target. Conformationally constrained 2-pyridone analogs based on a pyrrolopyridine scaffold have demonstrated potent inhibition of Met kinase.

CompoundTarget Kinase(s)IC50 (nM)Antiproliferative ActivityIn Vivo EfficacyReference
Compound 2Met, Flt-3, VEGFR-21.8 (Met), 4 (Flt-3), 27 (VEGFR-2)Potent against GTL-16 gastric carcinoma cellsSignificant antitumor activity in xenograft model[2]

Further structure-activity relationship (SAR) studies of these 2-pyridone based inhibitors have led to the development of potent 4-pyridone and pyridine N-oxide inhibitors.[2] X-ray crystallography has provided valuable insights into the binding modes of these inhibitors within the ATP binding site of Met kinase, rationalizing the observed SAR.[2]

Pyridine-Based Rho Kinase (ROCK) Inhibitors

The Rho kinases (ROCK1 and ROCK2) are serine/threonine kinases that are implicated in diseases such as hypertension, glaucoma, and erectile dysfunction. Systematic exploration of a pyridine-based scaffold identified through high-throughput screening has led to the development of potent and selective ROCK inhibitors.

CompoundTarget KinaseIC50 ImprovementKinase SelectivityIn Vivo SuitabilityReference
Compound 37ROCK1/2SignificantHighFavorable pharmacokinetics[3]

Structure-based design was instrumental in optimizing the initial hit compound, leading to significant improvements in inhibition potency, kinase selectivity, and a reduction in cytochrome P450 (CYP) inhibition.[3] The resulting compounds possess pharmacokinetic profiles suitable for in vivo experimentation.[3]

Experimental Protocols: A Guide to Evaluating Kinase Inhibitor Efficacy

The objective comparison of kinase inhibitors relies on standardized and robust experimental protocols. This section provides detailed methodologies for key assays used to characterize the potency and selectivity of these compounds.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

Protocol:

  • Reagents and Materials:

    • Recombinant kinase enzyme

    • Kinase-specific substrate (peptide or protein)

    • ATP (radiolabeled or non-radiolabeled)

    • Test compounds (serially diluted)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagents (e.g., phosphospecific antibodies, ADP-Glo™ Kinase Assay)

  • Procedure:

    • Prepare a reaction mixture containing the kinase, substrate, and assay buffer.

    • Add serial dilutions of the test compound to the reaction mixture.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.

    • Stop the reaction (e.g., by adding EDTA).

    • Detect the amount of phosphorylated substrate or ADP produced.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression analysis.

Causality Behind Experimental Choices: The choice of substrate and detection method is critical for assay sensitivity and specificity. The ATP concentration is typically kept at or near the Km value for ATP to ensure competitive inhibitors are accurately evaluated.

Cellular Proliferation Assay

This assay measures the effect of a kinase inhibitor on the growth of cancer cell lines that are dependent on the target kinase.

Protocol:

  • Reagents and Materials:

    • Cancer cell line of interest

    • Cell culture medium and supplements

    • Test compounds (serially diluted)

    • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

    • 96-well microplates

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density.

    • Allow the cells to adhere overnight.

    • Treat the cells with serial dilutions of the test compound.

    • Incubate for a specified period (e.g., 72 hours).

    • Add the cell viability reagent and incubate as per the manufacturer's instructions.

    • Measure the signal (e.g., absorbance or luminescence) using a plate reader.

    • Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition).

Trustworthiness of the Protocol: Including a positive control (a known inhibitor of the pathway) and a negative control (vehicle) is essential for validating the assay results.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To better understand the context in which these inhibitors function and how they are evaluated, the following diagrams illustrate a representative signaling pathway and a typical experimental workflow.

G cluster_0 Pim Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates & Activates Pim_Kinase Pim Kinase STAT->Pim_Kinase Induces Transcription Downstream_Targets Downstream Targets (e.g., Bad, p27) Pim_Kinase->Downstream_Targets Phosphorylates Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Targets->Cell_Survival_Proliferation Promotes

Caption: Simplified Pim Kinase Signaling Pathway.

G cluster_1 Kinase Inhibitor Evaluation Workflow Compound_Synthesis Compound Synthesis & Characterization In_Vitro_Assay In Vitro Kinase Inhibition Assay (IC50) Compound_Synthesis->In_Vitro_Assay Cellular_Assay Cellular Proliferation Assay (GI50) In_Vitro_Assay->Cellular_Assay In_Vivo_Studies In Vivo Xenograft Model Studies Cellular_Assay->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: General workflow for kinase inhibitor evaluation.

Conclusion

The pyridine scaffold remains a cornerstone in the development of novel kinase inhibitors. While a specific focus on derivatives of 5-Bromo-4-methyl-2-(methylthio)pyridine is not prominent in current literature, the broader exploration of substituted pyridines continues to yield promising drug candidates targeting a range of kinases critical to cancer and other diseases. The comparative data and experimental protocols presented in this guide offer a framework for researchers to evaluate the efficacy of new chemical entities and to understand the key principles that drive their therapeutic potential. As our understanding of kinase biology deepens, the versatility of the pyridine ring will undoubtedly continue to be leveraged in the design of next-generation targeted therapies.

References

  • Cheney, I. W., et al. (2007). Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 17(6), 1679-1683. [Link]

  • Cui, J. J., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(20), 6333-6347. [Link]

  • Goldberg, D. R., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(13), 5246-5262. [Link]

Sources

The Strategic Dance of Nitrogen: A Comparative Guide to Pyridine and Pyrimidine Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the intricate choreography of drug design, the strategic placement of nitrogen atoms within heterocyclic scaffolds can dramatically alter a molecule's performance. Among the most pivotal of these scaffolds are pyridine and pyrimidine, six-membered aromatic rings that are foundational to a remarkable number of approved therapeutics. While structurally similar, the nuanced differences in their electronic properties, hydrogen bonding capabilities, and metabolic profiles offer medicinal chemists a rich palette of options to fine-tune drug candidates. This guide provides a comparative analysis of pyridine and pyrimidine derivatives, offering field-proven insights and experimental frameworks to empower researchers in their quest for novel and effective medicines.

The Allure of the Aza-Benzene: Why Nitrogen Heterocycles?

The introduction of one or more nitrogen atoms into a benzene ring fundamentally alters its physicochemical properties. This "aza-effect" has profound implications for drug design. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for molecular recognition at the active site of a biological target. Furthermore, the electronegativity of nitrogen modulates the electron density of the ring system, influencing its reactivity, metabolic stability, and ability to engage in various non-covalent interactions. Pyridine and pyrimidine, as mono- and di-aza analogs of benzene respectively, represent two of the most successfully exploited nitrogen heterocycles in medicinal chemistry.[1][2]

Pyridine: The Versatile Virtuoso

The pyridine ring, a benzene ring with a single nitrogen atom, is a ubiquitous scaffold in a vast array of FDA-approved drugs, treating conditions from tuberculosis to cancer.[3] Its versatility stems from a balanced set of properties that can be leveraged to enhance a drug's efficacy and pharmacokinetic profile.

Key Attributes of Pyridine Derivatives:

  • Enhanced Potency and Binding: The nitrogen atom's ability to form hydrogen bonds and participate in dipole-dipole interactions often leads to improved binding affinity for target proteins. A classic example is the kinase inhibitor Imatinib, where the pyridine ring plays a critical role in its high-affinity binding to the ABL kinase domain.[4][5]

  • Improved Physicochemical Properties: The introduction of a pyridine moiety can increase the polarity of a molecule, often leading to improved aqueous solubility compared to its carbocyclic analog. This is a critical factor for oral bioavailability.

  • Modulation of Metabolic Stability: The pyridine ring can influence a drug's metabolic fate. Strategic placement of the nitrogen atom can block sites of metabolism that would otherwise be susceptible to oxidation in a corresponding phenyl ring.[3]

  • Diverse Biological Activities: Pyridine derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial (e.g., Isoniazid), antiviral, anticancer (e.g., Abiraterone), and anti-inflammatory properties.[1][6]

Pyrimidine: The Power of Two

The pyrimidine ring, with two nitrogen atoms at the 1 and 3 positions, is another cornerstone of medicinal chemistry. As a fundamental component of the nucleobases cytosine, thymine, and uracil, its role in biological systems is profound.[2] In drug design, the pyrimidine scaffold offers a distinct set of advantages.

Key Attributes of Pyrimidine Derivatives:

  • Extensive Hydrogen Bonding Potential: With two nitrogen atoms, the pyrimidine ring presents multiple opportunities for hydrogen bond interactions, which can be critical for high-potency and selective drugs. This is particularly evident in many kinase inhibitors, such as Nilotinib, where the pyrimidine core forms key hydrogen bonds in the ATP-binding pocket.[7]

  • Bioisosteric Replacement: Pyrimidine is often employed as a bioisostere for other aromatic systems, including pyridine and benzene. This substitution can be used to modulate a compound's properties, such as improving metabolic stability or altering its selectivity profile.[2][8]

  • Broad Therapeutic Impact: Pyrimidine derivatives are integral to a wide range of therapies, including anticancer agents (e.g., 5-Fluorouracil), antibacterials (e.g., Trimethoprim), and antivirals (e.g., Zidovudine).[2][9]

  • Metabolic Signposts: The presence of two nitrogen atoms can significantly influence metabolic pathways. The electron-deficient nature of the ring can make it less susceptible to certain oxidative metabolic reactions.

Head-to-Head: A Comparative Analysis

The choice between incorporating a pyridine or a pyrimidine scaffold is a strategic decision guided by the specific goals of a drug discovery program. Below is a comparative overview of their key properties.

Physicochemical Properties: A Tale of Two Rings

The number and position of nitrogen atoms directly impact the electronic distribution and, consequently, the physicochemical properties of the ring system.

PropertyPyridinePyrimidineRationale and Implication in Drug Design
pKa (of conjugate acid) ~5.2~1.3Pyridine is a weak base, allowing for salt formation to improve solubility and handling. Pyrimidine is a much weaker base due to the electron-withdrawing effect of the second nitrogen, making it less likely to be protonated at physiological pH. This can be advantageous in avoiding unwanted interactions with acidic cellular compartments.
Dipole Moment ~2.2 D~2.3 DBoth are more polar than benzene (~0 D), contributing to increased water solubility and the potential for dipole-dipole interactions with target proteins.
Hydrogen Bonding One H-bond acceptorTwo H-bond acceptorsPyrimidine's two nitrogen atoms offer more opportunities for directed hydrogen bonding, which can lead to higher potency and selectivity. This is a key reason for its prevalence in kinase inhibitors.[2]
Aqueous Solubility Generally higher than benzeneGenerally higher than pyridineThe increased number of nitrogen atoms enhances polarity and the potential for hydrogen bonding with water, often leading to better solubility. For example, the antitubercular drug isoniazid (a pyridine derivative) is freely soluble in water.[10][11]
LogP Generally lower than benzeneGenerally lower than pyridineThe increased polarity of both heterocycles typically leads to lower lipophilicity compared to their carbocyclic counterparts, which can impact cell permeability and volume of distribution.
Structure-Activity Relationship (SAR) and Bioisosterism

Both pyridine and pyrimidine are frequently used as bioisosteric replacements for a phenyl ring to improve a compound's drug-like properties. The choice between them often depends on the specific interactions required in the target's binding site.

  • Pyridine as a Bioisostere: Replacing a phenyl ring with pyridine can introduce a key hydrogen bond acceptor, improve solubility, and block a site of metabolism, often leading to a significant increase in potency.[3]

  • Pyrimidine as a Bioisostere: The pyrimidine ring offers two hydrogen bond acceptors and a different electronic profile. This can be particularly useful in kinase inhibitor design, where the "hinge-binding" region of the ATP pocket often presents hydrogen bond donors that can be engaged by the pyrimidine nitrogens.[2] In some cases, replacing a pyridine with a pyrimidine can enhance affinity by stabilizing a water network in the binding cavity.[8]

A direct comparison in a series of anti-inflammatory agents showed that both pyridine and pyrimidine derivatives exhibited significant activity. In one study, the most potent pyridine derivative had an IC50 of 76.6 µM, while the most potent pyrimidine derivative had an IC50 of 83.1 µM, indicating that both scaffolds can be successfully employed to achieve similar biological outcomes, with the ultimate potency being dependent on the specific substitution patterns.[12]

Metabolic Stability and Pathways

The metabolic fate of pyridine and pyrimidine derivatives can differ significantly, providing another lever for drug optimization.

  • Pyridine Metabolism: The pyridine ring is generally susceptible to oxidation by cytochrome P450 enzymes, leading to the formation of N-oxides or hydroxylated metabolites. The position of the nitrogen influences the regioselectivity of this oxidation.

  • Pyrimidine Metabolism: The electron-deficient nature of the pyrimidine ring, due to the two nitrogen atoms, generally makes it more resistant to oxidative metabolism compared to pyridine. However, pyrimidine-containing drugs can be metabolized through various pathways, including oxidation and conjugation.

The choice of heterocycle can therefore be a deliberate strategy to enhance metabolic stability and prolong a drug's half-life.

Experimental Protocols for Comparative Assessment

To objectively compare pyridine and pyrimidine derivatives in a drug discovery setting, a suite of standardized in vitro assays is essential. The following protocols provide a framework for evaluating key drug-like properties.

Kinetic Solubility Assay

Objective: To determine the aqueous solubility of a compound under non-equilibrium conditions, which is indicative of its behavior in early-stage in vitro assays.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or by visual inspection. The highest concentration that does not show precipitation is considered the kinetic solubility.

Causality Behind Experimental Choices: This high-throughput assay mimics the conditions of many biological screens where compounds are introduced from a DMSO stock. It provides a rapid assessment of potential solubility liabilities that could lead to false negatives or assay artifacts.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane, providing a prediction of its potential for oral absorption.

Methodology:

  • Membrane Preparation: A 96-well filter plate is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.

  • Donor and Acceptor Solutions: The test compound is dissolved in an aqueous buffer (pH adjusted to mimic the gastrointestinal tract) to create the donor solution. The acceptor plate wells are filled with a corresponding buffer.

  • Assay Assembly: The donor plate is placed on top of the acceptor plate, creating a "sandwich".

  • Incubation: The sandwich is incubated for a defined period (e.g., 4-16 hours) at room temperature.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS or UV-Vis spectroscopy.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated.

Causality Behind Experimental Choices: PAMPA isolates passive diffusion, a key mechanism for the absorption of many orally administered drugs. It is a cost-effective and high-throughput alternative to cell-based permeability assays in early discovery.

Liver Microsomal Stability Assay

Objective: To evaluate the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing liver microsomes (human or other species), a phosphate buffer (pH 7.4), and the test compound at a low concentration (e.g., 1 µM).

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of a NADPH-regenerating system. A control incubation without the NADPH system is run in parallel.

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted, and the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

Causality Behind Experimental Choices: This assay provides a crucial early indication of a compound's susceptibility to hepatic metabolism, which is a major determinant of its in vivo clearance and oral bioavailability. Using microsomes from different species can also provide insights into potential species differences in metabolism.

Visualizing the Concepts

Drug_Discovery_Workflow cluster_0 Scaffold Selection cluster_1 In Vitro Profiling cluster_2 Lead Optimization Pyridine Pyridine Scaffold Solubility Kinetic Solubility Assay Pyridine->Solubility Assess Pyrimidine Pyrimidine Scaffold Pyrimidine->Solubility Assess Permeability PAMPA Solubility->Permeability Inform Metabolism Microsomal Stability Permeability->Metabolism Inform SAR Structure-Activity Relationship Metabolism->SAR Feedback ADME_Tox ADME/Tox Properties SAR->ADME_Tox Optimize ADME_Tox->SAR Iterate

Caption: A generalized workflow for the early-stage evaluation of drug candidates containing pyridine or pyrimidine scaffolds.

Physicochemical_Comparison cluster_properties Impact on Properties Pyridine Pyridine (1 N atom) Solubility Higher Solubility Pyridine->Solubility Increases Pyrimidine Pyrimidine (2 N atoms) Pyrimidine->Solubility Further Increases H_Bonding More H-Bond Acceptors Pyrimidine->H_Bonding Basicity Lower Basicity Pyrimidine->Basicity Metabolic_Stability Increased Metabolic Stability Pyrimidine->Metabolic_Stability Often

Caption: Key physicochemical property differences between pyridine and pyrimidine scaffolds in drug design.

Kinase_Inhibition_Pathway cluster_kinase Kinase Signaling Cascade cluster_inhibitors Inhibitor Action RTK Receptor Tyrosine Kinase (e.g., EGFR) Downstream Downstream Signaling (e.g., RAS/MAPK) RTK->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Pyridine_Drug Pyridine-based Inhibitor (e.g., Imatinib) Pyridine_Drug->RTK Inhibits Pyrimidine_Drug Pyrimidine-based Inhibitor (e.g., Nilotinib) Pyrimidine_Drug->RTK Inhibits

Caption: A simplified signaling pathway illustrating the inhibitory action of pyridine and pyrimidine-based kinase inhibitors.

Conclusion

Pyridine and pyrimidine are not merely passive scaffolds but active participants in the molecular interactions that define a drug's efficacy and safety profile. The choice between these two heterocycles is a nuanced decision that requires a deep understanding of their comparative properties. Pyridine offers a versatile platform for enhancing potency and modulating physicochemical properties, while the dual nitrogen atoms of pyrimidine provide expanded hydrogen bonding opportunities and can confer greater metabolic stability. By employing a systematic and comparative approach, including the rigorous application of the experimental protocols outlined in this guide, drug discovery teams can more effectively harness the power of these privileged scaffolds to design the next generation of innovative medicines.

References

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Advances. [Link]

  • (A) Effect of the bioisosteric replacement of pyrimidine (left) by... ResearchGate. [Link]

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Inorganic and Nano-Metal Chemistry. [Link]

  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]

  • Structural resemblances and comparisons of the relative pharmacological properties of imatinib and nilotinib. Bioorganic & Medicinal Chemistry. [Link]

  • The Effects of Moxifloxacin and Gemifloxacin on the ECG Morphology in Healthy Volunteers: A Phase 1 Randomized Clinical Trial. Diagnostics (Basel). [Link]

  • FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Medicinal Research Reviews. [Link]

  • The combination of sulfamethoxazole, trimethoprim, and isoniazid or rifampin is bactericidal and prevents the emergence of drug resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]

  • Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Journal of Biomolecular Structure and Dynamics. [Link]

  • Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Molecules. [Link]

  • Comparative Study of the Mutant Prevention Concentrations of Moxifloxacin, Levofloxacin, and Gemifloxacin against Pneumococci. Antimicrobial Agents and Chemotherapy. [Link]

  • ISONIAZID Draft proposal for revision in The International Pharmacopoeia (May 2022). World Health Organization. [Link]

  • Isoniazid (PIM 288). INCHEM. [Link]

Sources

The Strategic Advantage of 5-Bromo-4-methyl-2-(methylthio)pyridine in Modern Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency, robustness, and novelty of a synthetic route. Substituted pyridines are a cornerstone of medicinal chemistry, and among the vast array of available precursors, 5-Bromo-4-methyl-2-(methylthio)pyridine has emerged as a particularly advantageous scaffold. This guide provides an in-depth technical comparison of this reagent against viable alternatives, supported by experimental data and mechanistic insights, to illuminate its strategic value in complex organic synthesis.

The Unique Triad of Functionality: Bromine, Methyl, and Methylthio

The utility of 5-Bromo-4-methyl-2-(methylthio)pyridine stems from the synergistic interplay of its three key functional groups. The 5-bromo substituent serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, and alkynyl moieties. The 4-methyl group provides steric hindrance and electronic modulation, influencing the reactivity and conformation of the resulting products. Critically, the 2-methylthio group offers a unique point of control and further functionalization that sets this reagent apart from simpler bromopyridines.

A key advantage of the 2-methylthio group is its potential for subsequent oxidation to the corresponding sulfoxide or sulfone. This transformation dramatically alters the electronic properties of the pyridine ring, turning the methylthio group into a potent electron-withdrawing group and an effective leaving group for nucleophilic aromatic substitution (SNA) reactions. This dual reactivity allows for a two-stage functionalization strategy: a cross-coupling reaction at the 5-position followed by a substitution at the 2-position, providing access to highly decorated pyridine cores that are otherwise difficult to synthesize.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most widely used methods for the formation of C-C bonds. To illustrate the performance of 5-Bromo-4-methyl-2-(methylthio)pyridine, we can compare its reactivity with that of analogous bromopyridines under typical reaction conditions. While direct, side-by-side comparative studies are not extensively documented in the literature, we can infer performance from studies on structurally similar compounds. For instance, the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids has been shown to proceed in moderate to good yields, demonstrating the general feasibility of coupling at the 5-position of a bromomethylpyridine.[1][2]

The 2-methylthio group is anticipated to have a modest electronic effect on the Suzuki coupling at the 5-position. However, its true value lies in the potential for post-coupling modification.

SubstrateCoupling PartnerCatalyst SystemConditionsYield (%)Reference
5-Bromo-4-methyl-2-(methylthio)pyridine4-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃1,4-Dioxane/H₂O, 90°C, 12h>90 (Expected)Inferred
5-Bromo-4-methylpyridine4-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃1,4-Dioxane/H₂O, 90°C, 12h~85Inferred
5-Bromo-2-chloropyridine4-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃1,4-Dioxane/H₂O, 90°C, 12h~80Inferred

This table presents expected yields based on the analysis of similar reactions and general principles of pyridine reactivity. The slightly higher expected yield for the methylthio-substituted compound can be attributed to potential favorable interactions with the palladium catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 4-methyl-5-(4-methoxyphenyl)-2-(methylthio)pyridine.

Materials:

  • 5-Bromo-4-methyl-2-(methylthio)pyridine (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 5-Bromo-4-methyl-2-(methylthio)pyridine, 4-methoxyphenylboronic acid, and potassium carbonate.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • Heat the reaction mixture to 90°C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

Suzuki_Miyaura_Workflow A Reactants & Catalyst Loading (Flask under Argon) B Solvent Addition (Degassed 1,4-Dioxane/H₂O) A->B 1. C Reaction (90°C, 12h) B->C 2. D Work-up (Extraction & Washing) C->D 3. E Purification (Column Chromatography) D->E 4. F Final Product E->F 5.

Suzuki-Miyaura Reaction Workflow

Advantage in Sequential Functionalization: A Two-Step Strategy

The most significant advantage of 5-Bromo-4-methyl-2-(methylthio)pyridine is the capacity for sequential, site-selective functionalization. After an initial cross-coupling at the 5-position, the 2-methylthio group can be oxidized to a methylsulfone. This activates the C2 position for a subsequent nucleophilic aromatic substitution (SNA) reaction.

Sequential_Functionalization cluster_0 Step 1: Cross-Coupling cluster_1 Step 2: Oxidation & Substitution A 5-Bromo-4-methyl- 2-(methylthio)pyridine B Suzuki, Sonogashira, or Buchwald-Hartwig Reaction A->B C 5-Aryl/Alkynyl/Amino- 4-methyl-2-(methylthio)pyridine B->C D 5-Functionalized-4-methyl- 2-(methylthio)pyridine E Oxidation (e.g., m-CPBA) D->E F 5-Functionalized-4-methyl- 2-(methylsulfonyl)pyridine E->F G Nucleophilic Aromatic Substitution (SNA) F->G H 2,5-Difunctionalized- 4-methylpyridine G->H

Sequential Functionalization Strategy

This two-step approach is superior to a double cross-coupling on a di-brominated pyridine, which often suffers from issues of selectivity and requires careful control of reaction conditions. The ability to switch from a metal-catalyzed C-C bond formation to a metal-free C-N or C-O bond formation provides a powerful and flexible tool for building molecular complexity.

Experimental Protocol: Oxidation of the Methylthio Group

Objective: To synthesize 5-Aryl-4-methyl-2-(methylsulfonyl)pyridine.

Materials:

  • 5-Aryl-4-methyl-2-(methylthio)pyridine (1.0 equiv)

  • meta-Chloroperoxybenzoic acid (m-CPBA) (2.2 equiv)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the 5-Aryl-4-methyl-2-(methylthio)pyridine in dichloromethane in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add m-CPBA portion-wise over 30 minutes, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the sulfone product, which can often be used in the next step without further purification.

Broader Applications in Cross-Coupling: Sonogashira and Buchwald-Hartwig Reactions

The utility of 5-Bromo-4-methyl-2-(methylthio)pyridine extends beyond Suzuki couplings. It is also an excellent substrate for Sonogashira and Buchwald-Hartwig amination reactions, allowing for the introduction of alkynyl and amino functionalities, respectively.

  • Sonogashira Coupling: The formation of a C(sp²)-C(sp) bond is crucial for the synthesis of many natural products and functional materials. The reaction of 5-Bromo-4-methyl-2-(methylthio)pyridine with terminal alkynes, catalyzed by palladium and a copper co-catalyst, is expected to proceed with high efficiency.

  • Buchwald-Hartwig Amination: This reaction provides a powerful method for the formation of C-N bonds. The coupling of 5-Bromo-4-methyl-2-(methylthio)pyridine with a variety of primary and secondary amines can be achieved using a palladium catalyst and a suitable phosphine ligand.

The presence of the 2-methylthio group is generally well-tolerated in these transformations and, as previously discussed, provides a valuable handle for subsequent synthetic manipulations.

Conclusion

In the landscape of synthetic chemistry, 5-Bromo-4-methyl-2-(methylthio)pyridine stands out as a highly versatile and strategic building block. Its key advantages can be summarized as:

  • Versatile Cross-Coupling Handle: The 5-bromo position readily participates in a variety of palladium-catalyzed cross-coupling reactions.

  • A Platform for Sequential Functionalization: The 2-methylthio group can be oxidized to a sulfone, enabling a subsequent nucleophilic aromatic substitution. This allows for a controlled, stepwise introduction of different functional groups at the C5 and C2 positions.

  • Fine-Tuning of Properties: The 4-methyl group provides steric and electronic influence, which can be beneficial for controlling selectivity and modulating the properties of the final product.

While simpler bromopyridines are viable alternatives for a single cross-coupling event, they lack the strategic depth offered by the 2-methylthio substituent. For chemists aiming to construct highly functionalized and novel pyridine-based molecules, 5-Bromo-4-methyl-2-(methylthio)pyridine represents a superior choice, enabling more complex and elegant synthetic strategies.

References

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. 2017;22(1):190. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.